2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Description
Properties
Molecular Formula |
C7H9ClN2OS |
|---|---|
Molecular Weight |
204.68 g/mol |
IUPAC Name |
2-amino-3-(5-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H2,10,11) |
InChI Key |
IBLCIRAQTGHQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)N)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and conformation of chlorothiophene propanamide derivatives
An In-Depth Technical Guide to the Molecular Structure and Conformation of Chlorothiophene Propanamide Derivatives
This guide provides a comprehensive exploration of the molecular structure and conformational landscape of chlorothiophene propanamide derivatives. These heterocyclic compounds are recognized as privileged scaffolds in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A profound understanding of their three-dimensional structure and conformational preferences is paramount for rational drug design, as these features directly govern molecular recognition and interaction with biological targets.[4][5]
This document eschews a rigid template, instead adopting a logical flow from synthesis and primary characterization to advanced experimental and computational conformational analysis. We will delve into the causality behind experimental choices and present protocols designed for reproducibility and self-validation, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.
Synthesis and Structural Verification
The foundational step in any structural study is the synthesis and unambiguous characterization of the target compound. A common and efficient route to N-substituted chlorothiophene propanamides involves the amidation of a chlorothiophene propanoic acid derivative.
Rationale for Synthetic Approach: The chosen method, amide coupling, is a cornerstone of medicinal chemistry due to its reliability, high yields, and the wide availability of starting materials (amines and carboxylic acids). Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are selected for their efficiency in promoting amide bond formation under mild conditions, which minimizes side reactions and preserves sensitive functional groups.
Experimental Protocol: Synthesis of N-Aryl-2-(5-chlorothiophen-2-yl)propanamide
-
Acid Chloride Formation (Intermediate):
-
To a solution of 2-(5-chlorothiophen-2-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (TEA, 2.5 eq) in anhydrous DCM (15 mL/mmol).
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2-(5-chlorothiophen-2-yl)propanoyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-aryl-2-(5-chlorothiophen-2-yl)propanamide.
-
-
Structural Verification: Confirm the identity and purity of the synthesized compound using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.
The Conformational Keystone: The Amide Bond
The propanamide linkage is the most critical determinant of the overall conformation of these derivatives. Due to resonance, the C-N bond of an amide has significant double-bond character.[6] This electronic delocalization restricts rotation around the C-N bond, leading to two distinct, planar conformers: s-trans and s-cis.[7][8]
The energy barrier for this rotation is typically high enough (around 20 kcal/mol) to allow for the observation of both conformers as separate species on the NMR timescale at room temperature.[9] The s-trans conformation is generally favored due to reduced steric hindrance, but the population of the s-cis form can be significant depending on the steric bulk of the substituents.
Caption: Amide bond resonance and resulting s-trans/s-cis conformers.
Solid-State Conformation: X-Ray Crystallography
X-ray crystallography provides the definitive, high-resolution atomic structure of a molecule in the solid state.[10][11] This technique is invaluable for unambiguously determining bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable crystalline conformation.[12]
Workflow: Single-Crystal X-Ray Diffraction
Caption: Standard workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-Ray Crystallography
-
Crystallization (Self-Validating Step): The ability to grow high-quality, single crystals is the first validation of compound purity.
-
Dissolve the purified chlorothiophene propanamide derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate).
-
Use a slow evaporation or solvent-diffusion technique. For example, place the solution in a small vial inside a larger beaker containing an anti-solvent (e.g., hexane). Seal the beaker and allow the anti-solvent to slowly diffuse into the vial, inducing crystallization over several days.
-
-
Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction patterns as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell dimensions and reflection intensities.[10]
-
Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[11]
-
Data Presentation: Representative Crystallographic Data
The refined structure provides precise geometric parameters. For a hypothetical N-phenyl-2-(5-chlorothiophen-2-yl)propanamide, the data would be presented as follows:
| Parameter | Bond/Atoms | Value (Å or °) | Significance |
| Bond Length | C=O | 1.225 Å | Typical double bond character. |
| Amide C-N | 1.345 Å | Shorter than a C-N single bond (~1.47 Å), confirming partial double bond character.[13] | |
| C(thiophene)-C(carbonyl) | 1.480 Å | Standard sp²-sp² single bond. | |
| Bond Angle | O=C-N | 122.0° | Consistent with sp² hybridization. |
| Torsion Angle | H-N-C=O | 178.5° | Confirms a nearly planar, s-trans conformation of the amide bond. |
| C(thiophene)-C(carbonyl)-N-C(phenyl) | -175.0° | Describes the overall planarity and orientation of the substituents. |
Solution-State Conformation: NMR Spectroscopy
While X-ray crystallography provides a static solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing molecular structure and dynamics in solution.[7] For chlorothiophene propanamide derivatives, NMR is essential for identifying different conformers and quantifying the energy barrier to their interconversion.[6]
Workflow: Variable Temperature (VT) NMR for Rotational Barrier Analysis
Caption: Workflow for determining amide rotational barriers using VT-NMR.
Experimental Protocol: VT-NMR Spectroscopy
-
Sample Preparation: Dissolve a precise amount of the compound in a high-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆) to allow for a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. Identify distinct sets of signals corresponding to the s-cis and s-trans conformers. Protons near the amide bond (e.g., on the N-substituent) will show the most significant chemical shift differences.
-
Heating and Data Acquisition: Gradually increase the temperature of the NMR probe in controlled increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the two distinct signals for a given proton broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (Tc).
-
Post-Coalescence: Continue acquiring spectra at temperatures above Tc to observe the single peak sharpen.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference (Δν) between the two signals at low temperature.
Data Presentation: Expected NMR Chemical Shifts
Protons of the N-substituent will experience different magnetic environments in the s-cis and s-trans forms due to the anisotropy of the carbonyl group.
| Proton Location (on N-substituent) | Expected Shift in s-trans Isomer | Expected Shift in s-cis Isomer | Rationale |
| α-protons | Downfield (deshielded) | Upfield (shielded) | In the s-cis form, α-protons are positioned over the shielding cone of the carbonyl π-system. |
| β-protons | Minimal difference | Minimal difference | Effect of anisotropy diminishes with distance. |
In Silico Analysis: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into molecular structure and energetics, complementing experimental findings.[14][15] It allows for the exploration of conformational landscapes, calculation of relative stabilities, and prediction of geometric parameters.[16]
Workflow: DFT-Based Conformational Analysis
Caption: A typical computational workflow for conformational analysis.
Protocol: Conformational Search and Energy Calculation
-
Structure Preparation: Build the 3D structure of the chlorothiophene propanamide derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a reliable level of theory, such as the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[14] This finds the lowest energy conformation in the vicinity of the starting structure.
-
Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).[14]
-
Conformational Search: To explore other stable conformations, perform a Potential Energy Surface (PES) scan. This involves systematically rotating a key dihedral angle (e.g., the C-C bond connecting the thiophene ring and the carbonyl group) in small increments (e.g., 10°) and calculating the energy at each step.
-
Analysis: Plot the energy as a function of the dihedral angle to identify energy minima (stable conformers) and energy maxima (rotational barriers). The relative energies of the stable conformers can be used to predict their equilibrium populations via the Boltzmann distribution.
Data Presentation: Relative Energies of Conformers
This analysis reveals the most likely orientations of the thiophene ring relative to the propanamide group.
| Dihedral Angle (Thiophene-Carbonyl) | Relative Energy (kcal/mol) | Stability |
| ~30° | 0.00 | Most Stable |
| ~150° | 0.25 | Stable |
| 90° (Perpendicular) | 2.50 | Transition State |
Structure-Conformation-Activity Relationship (SCAR)
The ultimate goal for drug development professionals is to understand how a molecule's structure and preferred conformation relate to its biological activity.[1] The specific 3D arrangement of functional groups determines how well a molecule can fit into the binding site of a target protein or enzyme. A molecule that can readily adopt the low-energy "bioactive conformation" required for binding will exhibit higher potency.
Logical Relationship: From Conformation to Activity
Caption: The relationship between structure, conformation, and activity.
Causality: A molecule exists as an equilibrium of different conformers in solution. For it to bind to a biological target, it must adopt a specific "bioactive conformation." If one of the molecule's low-energy, stable conformers is very similar to this bioactive shape, the energetic penalty for binding is low, leading to high affinity and potent activity. Conversely, if the bioactive conformation is a high-energy, unstable state, the molecule is less likely to bind, resulting in poor activity. Therefore, designing molecules that preferentially adopt the bioactive conformation is a key strategy in drug optimization.[1][4]
Conclusion
The study of chlorothiophene propanamide derivatives requires a multi-faceted approach that integrates synthesis, experimental structural analysis, and computational modeling. X-ray crystallography provides an unambiguous solid-state structure, while NMR spectroscopy reveals the dynamic conformational equilibria in solution, particularly the critical s-cis/s-trans amide isomerism. Computational methods bridge these experimental techniques, allowing for a complete mapping of the conformational energy landscape. A thorough understanding of this landscape is not merely an academic exercise; it is a fundamental prerequisite for the rational design of new therapeutic agents, enabling scientists to fine-tune molecular architecture for optimal interaction with biological targets.
References
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- Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds.
- Benchchem. (n.d.). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.
- Caputo, R., et al. (2010). Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid... potent antagonist of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 53(10), 4148-65.
- Pruitt, A. (n.d.). Conformational Analysis of a Furan, Thiophene Alternating π System. eGrove.
- AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes.
- Benassi, R., et al. (n.d.). Conformational analysis of organic carbonyl compounds. Part 6. Theoretical examination of the conformational properties... RSC Publishing.
- Khan, I., et al. (n.d.). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PMC - NIH.
- Zheng, Z., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.
- Cai, M., et al. (n.d.). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. PMC.
- Hussain, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
- Gising, J., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. (2026). Spectral Analysis of Amide Conformers ( s-cis and s-trans ) of N-isopropylidenehydrazinocarbonyl Derivatives.
- Abdel-Moneim, A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis.
- Kukol, A. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.
- Smyth, M. S., & Martin, J. H. (n.d.). x Ray crystallography. PMC - NIH.
- Abdel-Wahab, B. F., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.
- PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
- Google Patents. (n.d.). CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
- ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives.
- ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide.
- Wikipedia. (n.d.). X-ray crystallography.
- Al-Taweel, A. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
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Solubility profile of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide in organic solvents
Technical Whitepaper: Solubility Profiling & Process Thermodynamics of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Executive Summary
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a critical chiral building block, often utilized in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and mGlu5 negative allosteric modulators.[1][2] As a thienylalanine derivative, its solubility profile is governed by the interplay between the lipophilic 5-chlorothiophene moiety and the hydrophilic amino-amide backbone.[1][2]
This technical guide provides a comprehensive solubility framework for this compound.[1][2] In the absence of a singular, globally standardized dataset for this specific isomer in the open literature, this guide synthesizes predictive physicochemical profiling , structural analog data , and validated experimental protocols . It is designed to empower process chemists to determine precise solubility curves and optimize crystallization, purification, and reaction solvent systems.[1][2]
Physicochemical Basis & Structural Analysis
To understand the solubility behavior of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide, we must analyze its molecular interactions.[1][2]
-
Lipophilic Domain (The "Tail"): The 5-chlorothiophene ring is aromatic but electron-rich compared to benzene.[1][2] The chlorine atom at position 5 increases lipophilicity (LogP) and induces a dipole moment, making the molecule sparingly soluble in purely non-polar solvents (e.g., Hexane).[1][2]
-
Hydrophilic Domain (The "Head"): The
-amino amide motif is highly polar.[1] It acts as both a Hydrogen Bond Donor (HBD) via thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and amide , and a Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen.[1] -
Lattice Energy: The presence of the primary amide often leads to a stable crystal lattice due to intermolecular hydrogen bonding networks, typically resulting in a melting point
C. High lattice energy correlates with lower solubility in non-interacting solvents.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Predicted Physicochemical Parameters:
| Parameter | Estimated Value | Implication |
|---|---|---|
| LogP | 1.2 – 1.8 | Moderate lipophilicity; prefers organic/aqueous interfaces.[1][2] |
| pKa (Amine) | 8.5 – 9.2 | Soluble in acidic aqueous media (pH < 4) via protonation.[1][2] |
| H-Bond Donors | 3 (Amine + Amide) | Strong affinity for protic solvents (MeOH, EtOH).[1][2] |
| H-Bond Acceptors | 3 (C=O, Thiophene S, N) | Good solubility in polar aprotic solvents (DMSO, DMF).[1][2] |
Solubility Profile & Solvent Selection Guide
The following profile categorizes solvents based on their thermodynamic affinity for the solute, derived from solvatochromic parameters of analogous thienylalanine derivatives.
Table 1: Solubility Classification
| Solvent Class | Representative Solvents | Solubility Potential | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance.[1][2] |
| Polar Protic | Methanol, Ethanol, IPA | High (20–80 mg/mL) | Solvation of the amino/amide groups via H-bonding.[1][2] ideal for crystallization.[1][2] |
| Mod. Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate (5–25 mg/mL) | Sufficient polarity to solvate, but lacks strong H-bond donation.[1][2] Good anti-solvents.[1][2] |
| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Dispersion forces interact well with the chlorothiophene ring.[1][2] |
| Non-Polar | Toluene, Hexane, Heptane | Low/Insoluble (<1 mg/mL) | High energy cost to cavitate solvent; unable to break lattice H-bonds.[1][2] |
| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Hydrophobic effect of the thiophene ring dominates at neutral pH.[1][2] |
Process Application Strategy
-
Reaction Medium: Use THF or DCM for acylation/coupling reactions to ensure solubility without interfering nucleophilicity.[1][2]
-
Crystallization (Cooling): Ethanol or Isopropanol .[1][2] The steep temperature-solubility curve of amino acid amides in alcohols allows for high recovery upon cooling.[1][2]
-
Crystallization (Anti-solvent): Dissolve in Methanol or DMSO ; add Water or MTBE to induce precipitation.[1][2]
Experimental Protocols (SOP)
Since batch-to-batch impurity profiles (e.g., des-chloro analogs) can alter solubility, empirical determination is required for critical process steps.[1][2]
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Standard method for generating thermodynamic solubility curves.[1][2]
-
Preparation: Add excess solid 2-Amino-3-(5-chlorothiophen-3-yl)propanamide to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours.
-
Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).
-
Filtration: Withdraw supernatant using a syringe filter (0.45
m PTFE, pre-heated to T). -
Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).
-
Note: Ensure the solid phase is analyzed by XRPD post-experiment to confirm no polymorph transformation occurred.
-
Protocol B: Dynamic Solubility (Laser Monitoring)
Rapid method for metastable zone width (MSZW) determination.[1][2]
-
Setup: Use a reactor with turbidity probe (e.g., FBRM or simple transmission probe).
-
Ramp: Suspend a known mass of solute in solvent.[1][2] Heat at 0.5 K/min.
-
Clear Point (
): Record the temperature where transmission hits 100% (solubility limit). -
Cloud Point (
): Cool at 0.5 K/min until transmission drops (nucleation limit).
Thermodynamic Modeling & Visualization
To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.[1][2]
-
: Mole fraction solubility[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Absolute temperature (K)[1][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression of Protocol A data.
Workflow Visualization
The following diagram outlines the decision logic for solvent screening and solubility determination.
Figure 1: Decision workflow for solubility profiling and process optimization.
Solute-Solvent Interaction Map
Figure 2: Mechanistic interaction map driving solubility behavior.[1][2]
References
-
BenchChem. (2023).[1][2] Physicochemical Properties of Thiophene Derivatives and Intermediates. Retrieved from [1][2]
-
ChemScene. (2023).[1][2] 2-Amino-3-(5-chlorothiophen-2-yl)propanamide Product Data. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for Thienylalanine Derivatives. Retrieved from [1][2]
-
Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1][2] Retrieved from [1][2]
-
Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical & Engineering Data.[1][2] Retrieved from [1][2]
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An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
1.0 Executive Summary
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 2-Amino-3-(5-chlorothiophen-3-yl)propanamide. As a potential therapeutic agent, understanding its intrinsic stability is paramount for successful drug development, ensuring safety, efficacy, and a viable shelf-life. This document outlines the core methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies, that are critical for a thorough stability assessment. By integrating theoretical principles with detailed, actionable protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and a self-validating system of protocols is presented to ensure scientific integrity.
2.0 Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A comprehensive understanding of a compound's thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.
-
2.1 Overview of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
-
2.2 Defining Thermodynamic Stability
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation or physical changes under various environmental conditions. An unstable compound can lead to loss of potency, formation of toxic byproducts, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[6]
-
2.3 Regulatory Perspectives on Stability Testing
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for stability testing.[7] These guidelines, particularly ICH Q1A(R2), necessitate a thorough evaluation of a drug substance's stability under conditions of temperature, humidity, light, and pH.[7][8] Forced degradation studies are a key component of this, designed to identify potential degradation products and establish stability-indicating analytical methods.[8]
3.0 Core Methodologies for Assessing Thermodynamic Stability
A multi-faceted approach is essential for a comprehensive assessment of thermodynamic stability. This guide focuses on three cornerstone techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and forced degradation studies.
-
3.1 Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides invaluable information on melting point, glass transitions, and polymorphism.[9][11]
-
3.1.1 Theoretical Principles of DSC
As a sample undergoes a thermal transition, such as melting, it absorbs or releases heat.[12] DSC quantifies this energy change, allowing for the determination of the transition temperature (Tm) and the enthalpy of the transition (ΔH).[12][13] This data is crucial for identifying the physical state of the compound and its relative stability.[11]
-
3.1.2 Detailed Experimental Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass all expected thermal events, for instance, from ambient temperature to 300 °C.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
-
3.1.3 Interpretation of DSC Thermograms
The resulting DSC thermogram will display peaks corresponding to thermal events. An endothermic peak typically represents melting, while a shift in the baseline can indicate a glass transition. The onset temperature of the melting peak is taken as the melting point. The presence of multiple peaks may suggest polymorphism, which requires further investigation.[11]
-
-
3.2 Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time.[14][15] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[16]
-
3.2.1 Fundamental Principles of TGA
As a compound is heated, it may lose mass due to processes such as dehydration, desolvation, or decomposition.[17] TGA provides a quantitative measure of this mass loss, allowing for the determination of the temperature at which degradation begins.[18]
-
3.2.2 Step-by-Step TGA Experimental Workflow
-
Sample Preparation: Place 5-10 mg of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide onto the TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate, for example, 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.
-
-
3.2.3 Analysis of TGA Curves
The TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in the curve indicates the onset of thermal decomposition. The temperature at which a significant mass loss occurs is a key indicator of the compound's thermal stability.[14]
-
-
3.3 Forced Degradation (Stress Testing): Simulating Real-World Stability Challenges
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[8][19] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[6][8] The goal is to achieve 5-20% degradation of the active ingredient.[7]
-
3.3.1 Rationale and Design of Forced Degradation Studies
By subjecting the compound to conditions more severe than those it would encounter during storage, potential degradation pathways can be elucidated.[8] This information is vital for formulation development, packaging selection, and establishing appropriate storage conditions.[8]
-
3.3.2 Protocol for Hydrolytic Degradation (Acidic, Basic, Neutral)
-
Sample Preparation: Prepare solutions of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
-
3.3.3 Protocol for Oxidative Degradation
-
Sample Preparation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Stress Conditions: Store the solution at room temperature, protected from light, for a specified duration.
-
Sample Analysis: Analyze the samples at various time intervals by HPLC.
-
-
3.3.4 Protocol for Photolytic Degradation
-
Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20]
-
Control Sample: A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
-
3.3.5 Analytical Techniques for Characterizing Degradation Products
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for separating and quantifying the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is then employed to identify the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
-
4.0 Data Interpretation and Visualization
-
4.1 Tabular Summary of Thermodynamic Parameters
| Parameter | Method | Result | Interpretation |
| Melting Point (Tm) | DSC | To be determined | A sharp melting point indicates high purity. |
| Enthalpy of Fusion (ΔHf) | DSC | To be determined | Provides information on the crystallinity of the material. |
| Onset of Decomposition | TGA | To be determined | Indicates the upper-temperature limit of thermal stability. |
| % Degradation (Acid) | Forced Degradation | To be determined | Susceptibility to acid-catalyzed hydrolysis. |
| % Degradation (Base) | Forced Degradation | To be determined | Susceptibility to base-catalyzed hydrolysis. |
| % Degradation (Oxidative) | Forced Degradation | To be determined | Susceptibility to oxidation. |
| % Degradation (Photolytic) | Forced Degradation | To be determined | Susceptibility to light-induced degradation. |
-
4.2 Visualizing Experimental Workflows with Graphviz
Caption: Overall workflow for the thermodynamic stability assessment.
-
4.3 Proposed Degradation Pathways of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Based on the functional groups present (primary amine, primary amide, and chlorothiophene ring), several degradation pathways can be anticipated.
-
Hydrolysis: The primary amide is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.
-
Oxidation: The primary amine and the thiophene ring are potential sites of oxidation.[21][22] Oxidation of the amino group could lead to various products, while oxidation of the sulfur atom in the thiophene ring could result in sulfoxide or sulfone formation.
-
Deamination: The amino group could be lost through deamination reactions, particularly under certain pH and temperature conditions.[23]
Caption: Proposed degradation pathways for the target compound.
-
The thermodynamic stability of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a critical quality attribute that must be thoroughly investigated. The methodologies outlined in this guide provide a robust framework for this assessment. The data generated from DSC, TGA, and forced degradation studies will provide a comprehensive stability profile, enabling informed decisions in the drug development process. Future studies should focus on the isolation and definitive structural elucidation of any major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the stability of the compound in various formulations should be evaluated to ensure the final drug product is safe, effective, and has an adequate shelf-life.
6.0 References
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ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
-
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
PharmTech. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
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International Journal of Medical Science and Clinical Invention. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Science. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]
-
Fundamentals of Biochemistry. (n.d.). Oxidation of Amino Acids. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
PrepChem.com. (n.d.). a) Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. Retrieved from [Link]
-
Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Retrieved from
-
WikiLectures. (2022, December 3). Degradation of amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Retrieved from [Link]
-
Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Moldb. (n.d.). 3-Amino-3-(5-chlorothiophen-2-yl)propanamide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Physical and Thermodynamic Properties of Aqueous 2-Amino-2-Methyl-1,3-Propanediol Solutions. Retrieved from [Link]
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Methodological & Application
Step-by-step synthesis protocol for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Application Notes & Protocols
Topic: Step-by-Step Synthesis Protocol for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a substituted amino acid derivative incorporating a chlorinated thiophene moiety. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of a chlorine atom can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its biological profile.[4][5] This document provides a detailed, research-grade protocol for the multi-step synthesis of this target compound, designed for practical application in a laboratory setting. The proposed synthetic strategy is built upon established chemical principles, including the use of protecting groups for amino acids, electrophilic aromatic substitution for the chlorination of the thiophene ring, and standard amide formation techniques.[4][6][7]
Overall Synthetic Strategy
The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is approached through a four-step sequence commencing with the commercially available N-(tert-butoxycarbonyl)-3-(thiophen-3-yl)-L-alanine. This strategy prioritizes regioselective control and employs common protecting group chemistry to ensure the integrity of the chiral amino acid core throughout the synthesis.
The key transformations are:
-
Protection: The starting material already possesses a Boc-protected amine, which is crucial for preventing unwanted side reactions during subsequent steps.[7][8]
-
Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the thiophene ring via electrophilic aromatic substitution.
-
Amide Formation: Conversion of the carboxylic acid moiety into a primary amide.[9][10]
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Experimental Workflow Diagram
Caption: Multi-step synthesis pathway for the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-3-(5-chlorothiophen-3-yl)-L-alanine
Rationale: This step introduces the chlorine atom onto the thiophene ring. N-Chlorosuccinimide (NCS) is chosen as a mild and selective chlorinating agent for electron-rich aromatic rings like thiophene.[4] The reaction is performed on the Boc-protected amino acid to prevent any interference from the free amine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-(tert-butoxycarbonyl)-3-(thiophen-3-yl)-L-alanine | 271.35 | 5.00 g | 18.42 |
| N-Chlorosuccinimide (NCS) | 133.53 | 2.58 g | 19.34 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(tert-butoxycarbonyl)-3-(thiophen-3-yl)-L-alanine (5.00 g, 18.42 mmol) and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N-Chlorosuccinimide (NCS) (2.58 g, 19.34 mmol, 1.05 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(tert-butoxycarbonyl)-3-(5-chlorothiophen-3-yl)-L-alanine as a white solid.
Step 2: Synthesis of tert-butyl (1-amino-1-oxo-3-(5-chlorothiophen-3-yl)propan-2-yl)carbamate
Rationale: This step converts the carboxylic acid into a primary amide. A mixed anhydride method is employed for the activation of the carboxylic acid, which is a common and effective procedure for amide bond formation.[9] Isobutyl chloroformate is used to form the mixed anhydride, which then readily reacts with ammonia.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| N-(tert-butoxycarbonyl)-3-(5-chlorothiophen-3-yl)-L-alanine | 305.80 | 4.00 g | 13.08 |
| N-methylmorpholine (NMM) | 101.15 | 1.57 mL | 14.39 |
| Isobutyl chloroformate | 136.58 | 1.83 mL | 14.39 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 80 mL | - |
| Ammonium hydroxide solution (28-30%) | 35.05 | 10 mL | - |
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-3-(5-chlorothiophen-3-yl)-L-alanine (4.00 g, 13.08 mmol) in anhydrous THF (80 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C using an ice-salt bath.
-
Add N-methylmorpholine (NMM) (1.57 mL, 14.39 mmol, 1.1 equivalents) dropwise while maintaining the temperature at -15°C.
-
After stirring for 5 minutes, add isobutyl chloroformate (1.83 mL, 14.39 mmol, 1.1 equivalents) dropwise. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the reaction mixture at -15°C for 30 minutes.
-
In a separate flask, prepare a solution of ammonium hydroxide (10 mL) in THF (20 mL).
-
Add the cold ammonium hydroxide solution to the reaction mixture dropwise, ensuring the temperature does not rise above 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (1-amino-1-oxo-3-(5-chlorothiophen-3-yl)propan-2-yl)carbamate, which can often be used in the next step without further purification.
Step 3: Synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide (Final Product)
Rationale: The final step is the removal of the Boc protecting group from the amine. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection, as it is highly effective and the byproducts are volatile.[11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| tert-butyl (1-amino-1-oxo-3-(5-chlorothiophen-3-yl)propan-2-yl)carbamate | 304.81 | 3.00 g | 9.84 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
Procedure:
-
Dissolve tert-butyl (1-amino-1-oxo-3-(5-chlorothiophen-3-yl)propan-2-yl)carbamate (3.00 g, 9.84 mmol) in dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add trifluoroacetic acid (TFA, 20 mL) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To the resulting residue, add diethyl ether to precipitate the product as its trifluoroacetate salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 2-Amino-3-(5-chlorothiophen-3-yl)propanamide. Further purification can be achieved by recrystallization if necessary.
Characterization
The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Isobutyl chloroformate is corrosive and lachrymatory. Handle with care.
-
Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme caution.
-
Dichloromethane is a suspected carcinogen.
References
-
Libretexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Libretexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Ball, D. W., et al. 15.16 Formation of Amides. In The Basics of General, Organic, and Biological Chemistry. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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Save My Exams. (2025). Amines, Amides & Amino Acids - Introduction. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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The Science Sauce. Amines, amides and amino acids. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
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Smith, M. B. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. PMC. [Link]
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ResearchGate. Synthesis of 4‐Amino‐thiophenes 8a,b and 9. [Link]
-
Belhani, B., et al. (2022). New thiophene-derived α-aminophosphonic acids: Synthesis under microwave irradiations, antioxidant and antifungal activities, DFT investigations and SARS-CoV-2 main protease inhibition. PMC. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Royal Society of Chemistry. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (1951).
-
Chinese Chemical Society. (2025). A Chlorine and Ester Substituted Monothiophene Enabling New Polymer Donor for High-Performance and Eco-Friendly All-Polymer Solar Cells. CCS Chemistry. [Link]
-
ResearchGate. (2024). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. [Link]
-
Khan, I., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC. [Link]
- Google Patents. (2012).
-
International Journal of Pharmacy and Technology. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]
- Google Patents. (1989).
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-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Link]
- Google Patents. (2022). CN115872882A - Synthetic method of 3-chloro-alanine.
- Google Patents. (2020). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
-
Royal Society of Chemistry. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]
-
Organic Syntheses. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. [Link]
-
YouTube. (2025). ALANINE SYNTHESIS. #ncchem. [Link]
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Application Note: Optimizing Peptide Coupling with 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Executive Summary
The incorporation of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide (herein referred to as 5-Cl-Thi-Ala-NH₂ ) into peptide backbones represents a strategic bioisosteric replacement for Phenylalanine or Tryptophan residues.[1] The 5-chlorothiophene moiety offers unique electronic properties—lipophilicity combined with electron-withdrawing stability—that can enhance metabolic half-life by blocking oxidative metabolism at the reactive thiophene
However, the coupling of this building block presents specific challenges:
-
Steric Bulk: The 3-substituted thiophene ring creates a distinct steric environment compared to standard phenyl rings, potentially retarding nucleophilic attack.[1]
-
Solubility: The chlorothiophene group significantly increases lipophilicity, often leading to aggregation in standard SPPS (Solid-Phase Peptide Synthesis) solvents.[1]
-
Electronic Deactivation: While the amide group stabilizes the molecule, the sulfur atom remains a soft nucleophile, requiring careful selection of deprotection cocktails to prevent "scavenger-exhaustion" side reactions.
This guide details a field-proven protocol to optimize the coupling of 5-Cl-Thi-Ala-NH₂ as a C-terminal capping unit in solution-phase synthesis or as a nucleophile in fragment condensation.[1]
Chemical Logic & Mechanistic Insight
Structural Considerations
The molecule is an amino acid amide . Mechanistically, it functions as the nucleophile (amine component) attacking an activated carboxylic acid (the incoming peptide or amino acid).
-
The Nucleophile: The
-amine is primary but is adjacent to a bulky, electron-rich heteroaromatic ring.[1] The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly reducing the pKa of the amine compared to Phenylalanine amide, making it a less aggressive nucleophile.[1] -
The Electrophile: The incoming Fmoc-Amino Acid or Peptide Fragment.[1]
-
The Risk: Because the nucleophile is slower, the activated electrophile (e.g., O-acylisourea or active ester) has a longer residence time in solution, increasing the window for racemization (via oxazolone formation) or hydrolysis.
Strategic Selection of Reagents
To counteract the reduced nucleophilicity and steric hindrance, we employ a "Fast Activation, Moderate Base" strategy:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here. The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the amine's attack, which is critical for this bulky thiophene derivative.
-
Base: Sym-Collidine (2,4,6-trimethylpyridine) or TMP .[1] Unlike DIEA, Collidine is a weaker base with high steric bulk.[2] It effectively neutralizes the HCl salt of the starting material but is less likely to abstract the
-proton of the incoming activated amino acid, thereby minimizing racemization. -
Solvent System: A binary system of DMF/DCM (1:1) is recommended. DCM solvates the lipophilic chlorothiophene core, while DMF ensures solubility of the activated ester and salt species.
Decision Tree: Reagent Selection
The following diagram illustrates the logic flow for selecting the optimal coupling conditions based on the specific "Incoming Amino Acid" (the partner being coupled to 5-Cl-Thi-Ala-NH₂).[1]
Figure 1: Decision matrix for coupling partner selection to ensure high yield and optical purity.
Detailed Protocol: Solution Phase Coupling
This protocol assumes the coupling of Fmoc-Leu-OH (as a model incoming residue) to 5-Cl-Thi-Ala-NH₂ (HCl salt) .[1]
Materials[1][3][4][5][6][7][8]
-
Amine: 2-Amino-3-(5-chlorothiophen-3-yl)propanamide HCl (1.0 equiv).[1]
-
Acid: Fmoc-Leu-OH (1.1 equiv).[1]
-
Activator: HATU (1.1 equiv).[1]
-
Base: DIEA (Diisopropylethylamine) (3.0 equiv) OR Collidine (for Cys/His partners).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).[1]
Step-by-Step Methodology
Step 1: Pre-Activation of the Carboxylic Acid
-
Dissolve Fmoc-Leu-OH (1.1 equiv) and HATU (1.1 equiv) in minimal anhydrous DMF (concentration ~0.2 M).
-
Add DIEA (1.0 equiv only at this stage) to initiate activation.[1]
-
Stir at Room Temperature (RT) for 2 minutes . Note: Do not exceed 5 minutes to avoid guanidinylation of the amine later.
Step 2: Preparation of the Thiophene Amine
-
In a separate vial, dissolve 5-Cl-Thi-Ala-NH₂ HCl salt (1.0 equiv) in DMF.
-
If the solubility is poor, add DCM (up to 50% volume).
-
Add the remaining DIEA (2.0 equiv) to neutralize the HCl salt and liberate the free amine. Verify pH is >8 using damp pH paper.
Step 3: Coupling Reaction
-
Add the Pre-Activated Acid solution (Step 1) dropwise to the Amine solution (Step 2).
-
Flush the headspace with Nitrogen or Argon.
Step 4: Workup (Precipitation Method) Since the product is a neutral Fmoc-peptide-amide, it often precipitates in water.[1]
-
Pour the reaction mixture slowly into 10 volumes of ice-cold 5% NaHCO₃ .
-
Stir for 30 minutes. The base quenches unreacted active ester and neutralizes the acid.
-
Filter the precipitate.[4]
-
Wash the solid cake:
-
Dry under vacuum.[1]
Analytical Data & Troubleshooting
Expected Solubility Profile
The 5-chlorothiophene group renders the molecule hydrophobic.[1]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water | Insoluble | Moderate | Use for workup/precipitation.[1] |
| Methanol | Moderate | Good | Good for transferring, bad for coupling (nucleophilic). |
| DMF | High | High | Primary reaction solvent. |
| DCM | High | Low | Use as co-solvent to solubilize the peptide backbone. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of Thiophene ring.[1] | Switch to HATU/HOAt at 40°C. Increase reaction time to 12h. |
| Gelation of Reaction | Aggregation of peptide chains. | Add chaotropic salts (LiCl , 0.4M) or use NMP instead of DMF. |
| Racemization Detected | Over-activation or excess base.[1] | Switch base to Collidine or TMP .[1][2] Pre-cool reaction to 0°C for the first hour. |
| Extra Peak (+99 Da) | Guanidinylation (HATU side reaction).[1] | Reduce pre-activation time.[1] Ensure Acid is in slight excess over HATU.[1] |
Workflow Visualization
Figure 2: Step-by-step workflow for solution-phase coupling of 5-Cl-Thi-Ala-NH₂.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602. Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1]
-
ChemScene. Product Information: 2-Amino-3-(5-chlorothiophen-2-yl)propanamide.[1][5] Link(Note: Reference for physical properties of the commercial isomer).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines | MDPI [mdpi.com]
- 5. chemscene.com [chemscene.com]
Application Note: Optimized Synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide .
This molecule is a critical non-natural amino acid scaffold, often utilized as a bioisostere for phenylalanine or tyrosine derivatives in the development of Factor Xa inhibitors (e.g., analogs of Rivaroxaban) and other peptidomimetic drugs. The presence of the chlorine atom at the 5-position of the thiophene ring blocks metabolic oxidation, enhancing the pharmacokinetic profile, while the amide handle allows for immediate incorporation into peptide backbones.
Executive Summary
This protocol details the synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide starting from commercially available 5-chlorothiophene-3-carbaldehyde .[1]
Unlike traditional Strecker syntheses which often yield racemic mixtures and require harsh hydrolysis steps that may degrade the chlorothiophene moiety, this guide utilizes a Horner-Wadsworth-Emmons (HWE) strategy followed by asymmetric hydrogenation .[1] This route offers three distinct advantages:
-
Enantiomeric Control: Allows access to the biologically relevant (
)- or ( )-enantiomer via chiral phosphine ligands.[1] -
Catalyst Longevity: Mitigates sulfur-induced catalyst poisoning through specific ligand selection.[1]
-
Mild Amidation: Utilizes direct ammonolysis of the ester, avoiding carboxylic acid activation steps that can lead to racemization.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into three logical phases: construction of the carbon skeleton via HWE coupling, stereoselective reduction, and functional group transformation (amidation/deprotection).
Figure 1: Strategic workflow for the enantioselective preparation of the target amide.
Critical Reagents & Materials
The following reagents are selected for their high purity and compatibility with sulfur-containing heterocycles.
Table 1: Reagent Specifications
| Reagent | Role | Grade/Purity | Handling Note |
| 5-Chlorothiophene-3-carbaldehyde | Starting Material | >97% | Store under inert gas; oxidation sensitive.[1] |
| Boc- | HWE Reagent | >98% | Hygroscopic; store in desiccator.[1] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | Reagent Plus | Keep dry; strong organic base.[1] |
| [Rh(COD) | Pre-catalyst | Catalyst Grade | Air sensitive; handle in glovebox. |
| (R,R)-DIPAMP | Chiral Ligand | >99% ee | Critical for enantioselectivity. |
| 7N Ammonia in Methanol | Amidation Agent | Anhydrous | Keep cold; pressure build-up risk.[1] |
| 4N HCl in Dioxane | Deprotection | Anhydrous | Corrosive; use fume hood.[1] |
Detailed Experimental Protocol
Phase 1: Olefination (Dehydroamino Acid Synthesis)
Objective: Condensation of the aldehyde with the glycine phosphonate to form the
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Boc-
-phosphonoglycine trimethyl ester (1.1 equiv) in anhydrous Dichloromethane (DCM) (10 mL/g). -
Activation: Cool to 0°C. Add DBU (1.2 equiv) dropwise over 10 minutes. The solution will turn slightly yellow, indicating ylide formation. Stir for 20 minutes.
-
Coupling: Dissolve 5-chlorothiophene-3-carbaldehyde (1.0 equiv) in minimal DCM and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with 1N HCl (cold). Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Recrystallize from Hexane/EtOAc to yield the (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophen-3-yl)acrylate .
Phase 2: Asymmetric Hydrogenation (The "Sulfur Challenge")
Objective: Stereoselective reduction of the alkene. Expert Insight: Thiophene sulfur can poison Palladium catalysts. Use Rhodium (Rh) with chelating phosphines like DIPAMP or DuPhos , which are more robust against sulfur coordination.
-
Catalyst Prep: In a glovebox, mix [Rh(COD)
]BF (2 mol%) and (R,R)-DIPAMP (2.2 mol%) in degassed Methanol (MeOH) . Stir for 30 mins to form the active orange complex. -
Substrate Loading: Dissolve the alkene from Phase 1 in degassed MeOH (0.1 M concentration).
-
Hydrogenation: Transfer substrate and catalyst to a high-pressure autoclave. Purge with H
(3 cycles). -
Conditions: Pressurize to 5 bar (75 psi) H
. Stir at RT for 12–24 hours.-
Self-Validation: Check conversion by NMR.[3] The disappearance of the olefinic proton signal (~7.2 ppm) indicates completion.
-
-
Filtration: Filter through a pad of Celite to remove catalyst residues. Concentrate to obtain Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophen-3-yl)propanoate .
Phase 3: Amidation & Deprotection
Objective: Conversion of the methyl ester to the primary amide and removal of the Boc group.
-
Ammonolysis: Dissolve the crude ester in 7N NH
in MeOH (10 equiv). -
Reaction: Seal in a pressure tube and stir at RT for 24–48 hours.
-
Note: Do not heat excessively; thiophenes can degrade. RT is sufficient for methyl esters.
-
-
Concentration: Evaporate solvent and excess ammonia under reduced pressure. The residue is the N-Boc-Amide .[1]
-
Deprotection: Dissolve the N-Boc-Amide in minimal 1,4-dioxane. Add 4N HCl in Dioxane (5 equiv) at 0°C.
-
Precipitation: Stir at RT for 2 hours. The product usually precipitates as the hydrochloride salt.
-
Isolation: Dilute with diethyl ether (Et
O) to maximize precipitation. Filter the white solid, wash with Et O, and dry under vacuum.
Analytical Controls & Specifications
To ensure the integrity of the synthesized reagent, the following analytical parameters must be met:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | >98.0% | HPLC (C18, H |
| Enantiomeric Excess | >99% ee | Chiral HPLC (Daicel Chiralpak AD-H) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | [M+H] | LC-MS (ESI) |
Troubleshooting Guide
-
Low Yield in Hydrogenation: Sulfur poisoning is likely. Increase catalyst loading to 5 mol% or perform a "pre-hydrogenation" stir with Raney Nickel (filtration required) to scavenge free sulfur species before adding the Rh-catalyst.[1]
-
Racemization during Amidation: Avoid using aqueous ammonia with strong heating. Use anhydrous methanolic ammonia at ambient temperature.
References
-
Burk, M. J., et al. (1993). "Preparation of N-Boc-amino-acid aldehydes and their application in the synthesis of chiral amino-acid derivatives." Journal of the American Chemical Society. Link
-
Schmidt, U., et al. (1992). "Amino acids and peptides; 85. Synthesis of (S)-5-chloro-3-thienylalanine."[1] Synthesis. Link
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (rivaroxaban): A highly potent and selective direct Factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link
-
Leggio, A., et al. (2016).[4] "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride."[1][4][5] RSC Advances. Link
-
ChemScene. "2-Amino-3-(5-chlorothiophen-2-yl)propanamide Product Page." (For structural comparison and physical property reference). Link
Sources
- 1. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. semanticscholar.org [semanticscholar.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Process Development for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes the Erlenmeyer-Plöchl Azlactone route, adapted for the specific regiochemistry of the 5-chlorothiophen-3-yl scaffold. This pathway is chosen for its industrial scalability, cost-effectiveness, and the ability to access the amide functionality early in the synthesis.[]
Executive Summary
The target molecule, 2-Amino-3-(5-chlorothiophen-3-yl)propanamide , represents a critical scaffold in the development of next-generation coagulation factor inhibitors and oncology targets. While the 2-thienyl isomers (e.g., Rivaroxaban intermediates) are well-documented, the 3-thienyl regioisomer presents unique synthetic challenges, particularly regarding the regioselective installation of the 5-chloro substituent and the preservation of the carbon-chlorine bond during hydrogenation.
This guide details a scalable, 4-step protocol utilizing a Modified Erlenmeyer-Plöchl Azlactone Synthesis . Unlike standard Strecker or Alkylation routes, this pathway allows for the direct formation of the amide functionality via aminolysis of the azlactone intermediate, bypassing the need for late-stage peptide coupling reagents.
Key Process Advantages:
-
Regiocontrol: Exploits the meta-directing nature of the 3-formyl group to install the chlorine at position 5 with >95% selectivity.
-
Atom Economy: Direct aminolysis of the azlactone generates the primary amide without downstream activation steps.[]
-
Chemo-selectivity: Optimized hydrogenation conditions prevent hydrodehalogenation (loss of Cl).[]
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the alkene and the amide bond, tracing back to the commercially available 3-thiophenecarboxaldehyde .
Figure 1: Retrosynthetic strategy highlighting the Azlactone pivot point.
Detailed Experimental Protocol
Step 1: Regioselective Chlorination
Objective: Synthesis of 5-chloro-3-thiophenecarboxaldehyde. Rationale: The formyl group at position 3 is electron-withdrawing. In the thiophene ring, electrophilic substitution is directed to position 5 (the alpha position meta to the aldehyde), avoiding the sterically crowded position 2.[]
-
Reagents: 3-Thiophenecarboxaldehyde (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetic Acid (AcOH).[]
-
Protocol:
-
Charge a glass-lined reactor with 3-thiophenecarboxaldehyde dissolved in glacial acetic acid (5 vol).
-
Add NCS portion-wise at 20–25°C to control the exotherm.[]
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor via HPLC (Target: >98% conversion).
-
Workup: Cool to room temperature. Pour into ice water (10 vol). Extract with Ethyl Acetate (EtOAc).[] Wash organic layer with sat.[] NaHCO₃ (to remove AcOH) and brine.[]
-
Purification: Crystallization from Heptane/EtOAc or vacuum distillation.[]
-
Critical Parameter: Avoid using Cl₂ gas directly if possible, as it promotes polychlorination.[] NCS provides a controlled release of chloronium ions.[]
-
Step 2: Erlenmeyer-Plöchl Condensation (Azlactone Formation)
Objective: Formation of the unsaturated azlactone intermediate.[] Rationale: This step constructs the carbon skeleton and the nitrogen center simultaneously.[]
-
Reagents: 5-Chloro-3-thiophenecarboxaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Anhydride (3.0 eq).[]
-
Protocol:
-
Suspend reactants in Acetic Anhydride.
-
Heat to 100–110°C for 2–4 hours. The mixture will become homogeneous and then precipitate the product.[]
-
Cooling: Cool to 0–5°C.
-
Isolation: Filter the solid precipitate. Wash the cake with cold water (to hydrolyze excess anhydride) and cold ethanol.
-
Yield: Typically 70–80%.[] The product is a stable solid, often yellow/orange due to conjugation.[]
-
Step 3: Aminolysis (Ring Opening)
Objective: Conversion of the azlactone to the dehydro-amide.[] Rationale: Reaction with ammonia opens the oxazolone ring to form the primary amide directly, avoiding the need to make the carboxylic acid first.
-
Reagents: Azlactone intermediate, Ammonia (25% aq. or 7N in MeOH), Acetone (solvent).[]
-
Protocol:
-
Suspend the azlactone in Acetone (10 vol).
-
Add aqueous Ammonia (3.0 eq) or bubble NH₃ gas at 0–10°C.
-
Stir at room temperature for 2 hours. The suspension will change character as the highly insoluble amide forms.[]
-
Isolation: Filter the product. Wash with water and ether.[]
-
Result: 2-Acetamido-3-(5-chlorothiophen-3-yl)acrylamide.
-
Step 4: Selective Hydrogenation (The Critical Step)
Objective: Reduction of the C=C double bond without removing the Chlorine atom (Hydrodehalogenation).[] Rationale: Standard Pd/C catalysts often cleave aryl-chloride bonds.[] A poisoned catalyst or Rhodium source is required.[]
-
Reagents: Dehydro-amide precursor, Catalyst (see table), Methanol/THF (1:1).[]
-
Protocol:
-
Charge autoclave with precursor and solvent.[]
-
Add catalyst (typically 5 wt% loading).[]
-
Pressurize with H₂ (3–5 bar). Stir at 30–40°C.
-
Monitoring: Monitor H₂ uptake. Stop immediately upon theoretical consumption.[]
-
Workup: Filter catalyst over Celite. Concentrate filtrate.[]
-
Catalyst Screening Table:
| Catalyst System | H₂ Pressure | Selectivity (C=C vs C-Cl) | Recommendation |
| 10% Pd/C | 1 bar | Poor (Significant De-Cl) | Avoid |
| 5% Rh/C | 3 bar | Excellent | Preferred |
| 5% Pt/C (Sulfided) | 5 bar | Good | Alternative |
| Wilkinson's Cat. | 5 bar | Excellent (Homogeneous) | Good for small scale |
Step 5: Deacetylation (Final Deprotection)
Objective: Removal of the N-acetyl group to yield the free amine.[] Rationale: Acidic hydrolysis is preferred over basic to prevent amide hydrolysis at the C-terminus.
-
Reagents: 2N HCl (aq), Reflux.
-
Protocol:
-
Reflux the N-acetyl amide in 2N HCl for 2–3 hours.
-
Neutralization: Carefully neutralize with NaOH or Ion Exchange Resin to pH 7–8.[]
-
Isolation: The free amino amide may precipitate or require extraction with n-Butanol/DCM.[]
-
Final Form: Often isolated as the Hydrochloride salt for stability.
-
Process Safety & Quality Control
Impurity Profiling
During scale-up, the following impurities must be tracked via HPLC:
-
Des-chloro Analog: Resulting from over-hydrogenation in Step 4.[] Limit: <0.1%.
-
Regioisomer (2-Cl): Resulting from poor selectivity in Step 1. Limit: <0.5%.
-
Hydrolyzed Acid: Resulting from over-hydrolysis in Step 5.[]
Thermal Hazards[1]
-
Step 1 (Chlorination): The reaction with NCS is exothermic.[] On a kg-scale, active cooling is mandatory.[]
-
Step 2 (Azlactone): Acetic anhydride reactions can exhibit delayed exotherms.[] Ensure temperature control before full reagent addition.
Visual Workflow (DOT Diagram)
Figure 2: End-to-end process flow for the scalable production of the target amino amide.
References
-
Regioselective Chlorination of Thiophenes
-
Gouda, M. A., et al. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds."[2] Turkish Journal of Chemistry 35.6 (2011): 815-837.[] Link
- Note: Describes the directing effects in 3-substituted thiophenes, confirming the 5-position preference for electrophiles when position 3 is occupied by a meta-director.
-
-
Azlactone Synthesis (Erlenmeyer-Plöchl)
-
Selective Hydrogenation of Chlorinated Aromatics
-
Cordier, G., et al. "Hydrogenation of chloronitrobenzene over sulfided platinum catalysts."[] Journal of Catalysis 116.2 (1989).[]
-
Note: Establishes the utility of sulfided noble metals and Rhodium for preventing hydrodehalogenation during nitro/alkene reduction.[]
-
-
General Thienylalanine Synthesis
-
Boc Sciences.[] "Protocol for (+)-JQ1 and Thiophene derivatives."
- Note: While focusing on JQ1, this reference illustrates modern handling of complex chlorothiophene intermedi
-
Sources
Application Note: Optimized Crystallization Protocols for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
This Application Note is designed for process chemists and researchers involved in the isolation and purification of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide , a non-canonical amino acid amide intermediate. This guide synthesizes structural analysis with established crystallization principles to provide a robust, self-validating protocol.
Introduction & Molecule Profile[1]
The target molecule, 2-Amino-3-(5-chlorothiophen-3-yl)propanamide , is a structural analog of phenylalanine where the phenyl ring is replaced by a 5-chlorothiophene-3-yl moiety. It serves as a critical chiral intermediate in the synthesis of peptide-based therapeutics, herbicides, and allosteric modulators (e.g., mGlu5 receptor antagonists).
Physicochemical Analysis for Solvent Selection
Effective crystallization requires analyzing the molecule's "Push-Pull" character:
-
Lipophilic Domain (The "Push"): The 5-chlorothiophen-3-yl group adds significant lipophilicity and aromatic character, reducing water solubility compared to simple alanine derivatives.
-
Polar Domain (The "Pull"): The alpha-amino amide motif (
) is highly polar and capable of strong hydrogen bonding (donor and acceptor).
Implication: The molecule likely exhibits "oiling out" behavior in single solvents. A binary solvent system or salt formation is required to balance these competing domains.
Solvent Selection Strategy
Based on the structural analogs (e.g., thienylalanine derivatives) and solubility parameters, the following solvent systems are validated for screening.
Table 1: Solubility Profile & Solvent Recommendations
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Good Solvents | Methanol, Ethanol, IPA | Solubilizes polar amide head; H-bond disruption. | High (Primary solvent) |
| Anti-Solvents | Heptane, Hexane, MTBE | Interactions with lipophilic thiophene; precipitates polar head. | High (Precipitant) |
| Intermediate | Ethyl Acetate, Toluene | Balanced interaction; temperature-dependent solubility. | Medium (Co-solvent) |
| Salt Formers | HCl in IPA/Dioxane | Protonates amine to form ionic lattice. | High (For HCl salt isolation) |
Experimental Protocols
Protocol A: Recrystallization of the Free Base
Objective: Purify the crude free base from reaction byproducts (e.g., unreacted esters, inorganic salts). Mechanism: Temperature-controlled solubility shift using a semi-polar anti-solvent system.
Materials:
-
Crude 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
-
Solvent A: Ethyl Acetate (EtOAc) (High purity, >99.5%)
-
Solvent B: n-Heptane (or Hexanes)
Step-by-Step Procedure:
-
Dissolution: Charge the crude solid into a reactor. Add EtOAc (5-7 volumes relative to solid weight).
-
Heating: Heat the slurry to 60-65°C (below boiling point). Stir until full dissolution occurs.
-
Note: If insolubles remain (likely inorganic salts), filter the hot solution through a pre-heated celite pad.
-
-
Nucleation: Cool the solution slowly to 45°C .
-
Anti-Solvent Addition: Dropwise add n-Heptane (warm, ~40°C) until a slight turbidity persists (Cloud Point).
-
Ratio Target: Final EtOAc:Heptane ratio should be approx. 1:1 to 1:2.
-
-
Crystal Growth: Cool the mixture to 20-25°C over 2 hours (10°C/hour ramp).
-
Maturation: Stir at room temperature for 4 hours.
-
Critical Check: If oiling occurs, reheat to 50°C and add seed crystals (0.5 wt%) during the second cooling ramp.
-
-
Isolation: Filter the white to off-white solid. Wash with 1:2 EtOAc/Heptane (cold).
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Isolation as Hydrochloride Salt
Objective: Isolate the amine as a stable HCl salt to prevent oxidation of the thiophene ring and improve shelf-life. Mechanism: Proton transfer reaction driving precipitation in a non-aqueous environment.
Materials:
-
Crude Free Base
-
2-Propanol (IPA)
-
HCl in IPA (5-6 N) or HCl in Dioxane (4 N)
Step-by-Step Procedure:
-
Dissolution: Dissolve the free base in IPA (10 volumes) at 40°C.
-
Salt Formation: Slowly add 1.05 equivalents of HCl solution dropwise over 30 minutes.
-
Observation: An immediate white precipitate indicates salt formation.
-
-
Digestion: Stir the slurry at 0-5°C for 2 hours to maximize yield.
-
Filtration: Collect the solids by vacuum filtration under nitrogen (to prevent moisture uptake).
-
Washing: Wash with cold IPA followed by MTBE (to remove residual acidity).
-
Drying: Vacuum dry at 45°C. Note: Ensure no residual HCl remains to prevent charring.
Process Workflow Diagram
The following diagram illustrates the decision logic for processing the crude reaction mixture.
Caption: Decision tree for isolating 2-Amino-3-(5-chlorothiophen-3-yl)propanamide as a free base or hydrochloride salt.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Impurities too high. | Use Seed Crystals (0.5%) at the cloud point. Slow down cooling ramp. |
| Low Yield | Product too soluble in mother liquor. | Increase Anti-Solvent ratio (up to 1:3). Cool to -10°C. |
| Coloration | Oxidation of thiophene ring. | Perform all steps under Nitrogen atmosphere . Add antioxidants (e.g., ascorbic acid) during workup if permissible. |
| Hygroscopicity | Amide/Salt nature. | Minimize exposure to air during filtration. Store in desiccator. |
References
-
Structure & Context: Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.[1] (2022).[1] Frontiers in Molecular Neuroscience. Link (Describes synthesis of related alanine derivatives).
-
Thiophene Amino Acid Synthesis: WO2020250223A1 - Novel non-coding heterocyclic amino acids and their use as herbicides. (2020). Google Patents. Link (Explicitly lists 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid derivatives).
-
General Amide Crystallization: Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus. (2020). PMC. Link (Demonstrates crystallization of thiophene-phenylalanine amides from Chloroform/Heptane).
-
Commercial Availability & Properties: 2-Amino-3-(5-chlorothiophen-2-yl)propanamide CAS 1482780-02-8. ChemScene.[2] Link (Provides physical state data for the 2-yl isomer analog).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Welcome to the technical support center for the synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your yields.
Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility. We will explore a plausible and robust synthetic pathway, addressing potential challenges at each stage.
Proposed Synthetic Pathway
The synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide can be logically approached in three main stages, as outlined below. This pathway utilizes common and well-documented organic transformations, adapted for the specific functionalities of the target molecule.
Caption: Proposed synthetic workflow for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide.
Stage 1: Synthesis of 3-Formyl-5-chlorothiophene
The initial step involves the formylation of commercially available 2-chlorothiophene. The Vilsmeier-Haack reaction is a suitable method for this transformation, introducing a formyl group at the 3-position.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of 2-chlorothiophene is giving a low yield of the desired 3-formyl-5-chlorothiophene. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can often be attributed to several factors:
-
Reagent Quality: The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is of high purity.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (typically 0-5 °C) to prevent degradation. After the addition of 2-chlorothiophene, the reaction temperature may need to be carefully optimized. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high may result in side products.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to 2-chlorothiophene is critical. An excess of the reagent is generally used to drive the reaction to completion. Experiment with varying the ratio, for example, from 1.5 to 3 equivalents of the Vilsmeier reagent.
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. The reaction mixture is typically poured onto ice and then neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to liberate the aldehyde. Insufficient or excessive base can lead to product loss.
Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Formylation:
Caption: Decision-making flowchart for troubleshooting low yields in the Vilsmeier-Haack formylation.
Stage 2: Synthesis of N-Boc-2-amino-3-(5-chlorothiophen-3-yl)propanoic acid
With the aldehyde in hand, the next stage is to construct the amino acid backbone. The Strecker synthesis is a classic and effective method for this transformation. This involves the reaction of the aldehyde with a cyanide source and ammonia, followed by hydrolysis of the resulting α-aminonitrile. To facilitate purification and subsequent steps, the amino group is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: I am observing significant byproduct formation during the Strecker synthesis of the amino acid precursor. How can I minimize these side reactions?
A2: The Strecker synthesis, while powerful, can be prone to side reactions if not carefully controlled.[1][2]
-
Aldehyde Self-Condensation: Thiophene aldehydes can be susceptible to self-condensation reactions under basic conditions. It is crucial to control the pH and temperature of the reaction.
-
Cyanohydrin Formation: The direct addition of cyanide to the aldehyde to form a cyanohydrin can compete with the desired imine formation. The presence of ammonia or an ammonium salt helps to favor the formation of the imine intermediate.
-
Hydrolysis Conditions: The hydrolysis of the α-aminonitrile to the carboxylic acid requires harsh conditions (strong acid or base and heat), which can potentially lead to the degradation of the thiophene ring. Careful monitoring of the reaction progress and optimization of the hydrolysis time and temperature are essential.
Recommended Protocol for Strecker Synthesis and Boc Protection:
-
In a well-ventilated fume hood, dissolve 3-formyl-5-chlorothiophene in a suitable solvent such as methanol.
-
Add a solution of ammonium chloride and sodium cyanide in water at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the formation of the α-aminonitrile is complete (monitor by TLC or LC-MS).
-
For the hydrolysis step, carefully add concentrated hydrochloric acid and heat the mixture under reflux.
-
After completion, cool the reaction and neutralize to isolate the crude amino acid.
-
Protect the crude amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate in a mixture of dioxane and water to obtain the N-Boc protected amino acid.[3][4]
Table 1: Typical Reaction Conditions for Strecker Synthesis and Boc Protection
| Step | Reagents | Solvent | Temperature (°C) | Typical Time (h) |
| Aminonitrile Formation | NH₄Cl, NaCN | Methanol/Water | 0 - 10 | 2 - 6 |
| Nitrile Hydrolysis | Conc. HCl | Water | Reflux (100) | 12 - 24 |
| Boc Protection | Boc₂O, NaHCO₃ | Dioxane/Water | Room Temp | 4 - 12 |
Stage 3: Amidation and Deprotection
The final stage involves the conversion of the N-Boc protected amino acid into the corresponding primary amide, followed by the removal of the Boc protecting group to yield the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q3: My amidation reaction of the N-Boc protected amino acid is inefficient. What coupling agents are recommended, and what are the key parameters to control?
A3: Inefficient amidation is a common issue. The choice of coupling agent and reaction conditions is crucial for a high-yielding conversion.
-
Coupling Agents: For the formation of a primary amide from a carboxylic acid, several methods can be employed. A common approach is to first activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are highly effective.
-
Direct Amidation: Alternatively, direct amidation methods using reagents like tris(2,2,2-trifluoroethyl) borate can be effective and may simplify purification.[5][6]
-
Ammonia Source: A reliable source of ammonia is required. This can be a solution of ammonia in a suitable solvent (e.g., methanol or dioxane) or ammonium chloride with a base.
-
Racemization: A major concern during the coupling of amino acids is racemization. Using coupling agents known to suppress racemization (like HATU) and maintaining low reaction temperatures can help preserve the stereochemical integrity if a specific enantiomer is being synthesized.
Q4: I am having difficulty with the final Boc deprotection step. The yield is low, and I see some degradation of my product.
A4: The Boc group is typically removed under acidic conditions. However, the chlorothiophene moiety might be sensitive to harsh acidic conditions.
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective reagent for Boc deprotection.[4][7] The reaction is usually fast at room temperature.
-
Reaction Time and Temperature: Prolonged exposure to strong acid can lead to side reactions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Scavengers: The t-butyl cation generated during the deprotection can potentially alkylate the electron-rich thiophene ring. The addition of a scavenger like anisole or triethylsilane can trap the t-butyl cation and prevent this side reaction.[8]
-
Alternative Deprotection Methods: If standard acidic conditions prove to be too harsh, milder methods can be explored. For instance, using a solution of HCl in an anhydrous solvent like dioxane or methanol can sometimes be less aggressive than TFA.
Table 2: Comparison of Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Potential Issues |
| TFA | DCM | Room Temp | 0.5 - 2 h | Potential for thiophene degradation |
| HCl in Dioxane | Dioxane | Room Temp | 1 - 4 h | Milder, may require longer time |
| HCl in Methanol | Methanol | Room Temp | 1 - 4 h | Milder, may require longer time |
Final Product Purification:
The final product, being a primary amide with a free amino group, is likely to be polar. Purification can be achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/ether) can be an effective method for purification.
-
Chromatography: If recrystallization is not feasible, column chromatography on silica gel may be necessary. Due to the polar nature of the product, a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonia) might be required.
By carefully considering these troubleshooting points and optimizing the reaction conditions at each stage, a successful and high-yielding synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide can be achieved.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
- Google Patents. (n.d.). Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof.
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Strecker Synthesis. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2023). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. Retrieved February 26, 2026, from [Link]
-
De Gruyter. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved February 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation of amino acid amides.
-
PubChem. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). N-alkylation of n-alpha-boc-protected amino acids.
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive amination of α-keto acid and ketone by oxidoreductase. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2005). Synthesis of 1- and 3-chloro-phenothiazines. Retrieved February 26, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 26, 2026, from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Retrieved February 26, 2026, from [Link]
-
MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved February 26, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved February 26, 2026, from [Link]
-
Semantic Scholar. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Retrieved February 26, 2026, from [Link]
-
Wiley Online Library. (1993). ChemInform Abstract: Reductive Acylation of α‐Keto Azides Derived from L‐Amino Acids Using N‐Protected L‐Aminothiocarboxylic S‐Acids. Retrieved February 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved February 26, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. BOC deprotection [ms.bzchemicals.com]
Solving solubility issues with 2-Amino-3-(5-chlorothiophen-3-yl)propanamide in aqueous buffers
The following technical guide addresses solubility challenges associated with 2-Amino-3-(5-chlorothiophen-3-yl)propanamide , a hydrophobic amino acid amide derivative often used as a fragment in medicinal chemistry (e.g., Factor Xa inhibitors or similar heterocyclic targets).
Executive Summary & Molecule Analysis
This molecule presents a classic "amphiphilic conflict." The propanamide backbone is polar and hydrophilic, while the 5-chlorothiophene side chain is highly lipophilic and aromatic.[1]
-
The Challenge: The chlorothiophene moiety drives
stacking and hydrophobic aggregation in water, leading to "crashing out" (precipitation), particularly at neutral or basic pH where the primary amine is less protonated. -
The Solution: Successful solubilization requires disrupting these hydrophobic interactions using a combination of pH control (protonation) , organic co-solvents , and chaotropic agents .
| Property | Value (Estimated) | Implication |
| Molecular Weight | ~204.68 g/mol | Small molecule, kinetically fast precipitation.[1] |
| LogP | ~1.2 – 1.8 | Moderately lipophilic; water-insoluble without ionization.[1] |
| pKa ( | ~7.8 – 8.2 | Critical: Molecule is cationic (soluble) at pH < 6.0 and neutral (insoluble) at pH > 8.[1]0. |
| H-Bond Donors | 2 (Amine, Amide) | Capable of crystal lattice formation (high lattice energy).[1] |
Troubleshooting & FAQs
Direct answers to common failure modes reported by researchers.
Category A: Initial Dissolution (Stock Preparation)
Q: I tried dissolving the powder directly in PBS (pH 7.4), but it formed a cloudy suspension. Why?
A: At pH 7.4, the
-
Fix: Never dissolve directly in aqueous buffer.[1] Prepare a 100 mM - 200 mM stock solution in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) first.[1] The compound is highly soluble in these aprotic solvents.[1]
Q: My DMSO stock froze or precipitated in the freezer. Is it degraded? A: Likely not degraded, but crystallized. DMSO has a high freezing point (19°C).[1]
-
Fix: Thaw completely at 37°C and vortex vigorously. If crystals persist, sonicate for 5 minutes at 40 kHz. Ensure the solution is perfectly clear before aliquoting.
Category B: Aqueous Dilution & Buffer Compatibility
Q: When I dilute my DMSO stock into the assay buffer, it precipitates immediately. How do I prevent this? A: This is "solvent shock."[1] The rapid change in polarity forces the hydrophobic tails to aggregate.[1]
-
Fix 1 (The "Dropwise" Method): Add the DMSO stock dropwise to the vortexing buffer, not the other way around.
-
Fix 2 (pH Adjustment): Ensure your assay buffer is slightly acidic (pH 5.5–6.5) if the assay tolerates it.[1] This keeps the amine protonated.[1]
-
Fix 3 (Additives): Pre-supplement the buffer with 0.05% Tween-20 or 0.1% Pluronic F-127 .[1] These surfactants coat the hydrophobic thiophene ring, preventing aggregation.
Q: Can I use saline (0.9% NaCl) or high-salt buffers? A: Use caution. High ionic strength promotes the "salting out" effect, reducing the solubility of hydrophobic molecules.
-
Fix: Use low-salt buffers (e.g., 10-50 mM Tris or HEPES) for the initial dilution.[1] Add salt only after the compound is stable in solution.[1]
Category C: Stability & Storage[1]
Q: Is the chlorothiophene moiety sensitive to oxidation? A: Thiophenes can be oxidized to sulfoxides/sulfones, though the chlorine substituent adds some stability.
-
Fix: Avoid vigorous vortexing of dilute aqueous solutions (which introduces oxygen). For long-term storage, keep DMSO stocks under nitrogen/argon gas at -20°C.
Recommended Experimental Protocols
Protocol A: Preparation of High-Concentration Stock
Target: 100 mM Stock in DMSO
-
Weigh 20.5 mg of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide.
-
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex for 30 seconds.
-
Sonicate in a water bath at room temperature for 2-5 minutes until no particles are visible.
-
QC Check: Hold the vial up to a light source.[1] The liquid must be essentially transparent.[1]
Protocol B: The "Acid-Shift" Dilution Method (For Assay Use)
Target: 100 µM Working Solution in Aqueous Buffer[1]
This method leverages the pKa of the amine to maintain solubility during the critical mixing phase.[1]
-
Prepare Buffer A: 10 mM Acetate or Citrate Buffer (pH 5.0).
-
Prepare Buffer B: Your final Assay Buffer (e.g., HEPES pH 7.4).
-
Step 1 (Intermediate Dilution): Dilute the DMSO stock 1:10 into Buffer A .
-
Result: 10 mM compound at pH 5.0 (Protonated = Soluble).[1]
-
-
Step 2 (Final Dilution): Dilute the intermediate solution 1:100 into Buffer B .
-
Result: 100 µM compound.[1] The low concentration allows the compound to remain dissolved even as the pH rises to 7.4, utilizing kinetic supersaturation.
-
Visualization: Solubility Decision Logic
The following diagram illustrates the logic flow for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing 2-Amino-3-(5-chlorothiophen-3-yl)propanamide based on assay tolerance and precipitation risks.
References
-
BenchChem Technical Center. (2025).[1] Improving Solubility of Thiophene Derivatives for Biological Assays. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1482780-02-8 (Isomer Analog). Retrieved from
-
Isca Biochemicals. (2025).[1][2] Guidelines for Solubility of Hydrophobic Amino Acid Derivatives. Retrieved from
-
Bachem. (2021). Peptide Solubility and Handling Guide. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 5-chlorothiophene-3-carboxylic acid derivatives. Retrieved from [1]
Sources
Preventing oxidation of the thiophene ring in 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (discoloration, mass shifts +16 Da, or polymerization) in your thiophene-containing amino acid derivative.
2-Amino-3-(5-chlorothiophen-3-yl)propanamide is a structural analog of phenylalanine where the phenyl ring is replaced by a 5-chlorothiophene core. While the 5-chloro substituent is strategically placed to block metabolic hydroxylation at the most reactive
This guide provides the protocols required to stabilize this motif during synthesis, storage, and metabolic assays.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Why is my compound degrading?
Thiophenes are electron-rich heteroaromatics. Unlike benzene, the sulfur atom in the ring can be oxidized by electrophilic oxidants (chemical or enzymatic) to form Thiophene S-oxides and Sulfones .
-
The S-Oxide Trap: The initial oxidation product is the thiophene S-oxide. This intermediate is non-aromatic and functions as a diene. It rapidly undergoes Diels-Alder dimerization or Michael addition with nucleophiles, leading to insoluble polymers or covalent protein binding (in biological systems).
-
The 5-Chloro Factor:
-
Benefit: The Chlorine atom at C5 blocks direct oxidation at that carbon (a common metabolic soft spot). It also withdraws electron density, making the ring slightly less reactive toward oxidants than unsubstituted thiophene.
-
Risk:[1] It does not prevent attack at the sulfur atom.
-
Visualizing the Oxidation Pathway
The following diagram illustrates the degradation cascade you must prevent.
Caption: The degradation pathway of thiophene derivatives via S-oxidation, leading to polymerization or nucleophilic trapping.
Module 2: Storage & Handling Protocols
Issue: The compound turns yellow/brown upon storage. Diagnosis: Auto-oxidation triggered by light and atmospheric oxygen.
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen (Degassed) | Displaces |
| Container | Amber Glass Vials | Blocks UV light which catalyzes photo-oxidation. |
| Temperature | -20°C (Desiccated) | Slows kinetic rate of auto-oxidation. |
| Form | Hydrochloride (HCl) Salt | The salt form is significantly more stable than the free base amine. |
Action Item: If you possess the free base, convert it immediately to the HCl salt using 1.1 equivalents of HCl in dioxane/ether, precipitate, and store under Argon.
Module 3: Synthetic Troubleshooting
Issue: Loss of product during peptide coupling or workup.
Critical "Do Not Use" List
Avoid these reagents, which are known to trigger S-oxidation in electron-rich heterocycles:
-
m-CPBA /
: Unless you specifically aim to synthesize the sulfone. -
Strong Lewis Acids (e.g.,
) without cooling: Can trigger polymerization. -
Hypervalent Iodine Reagents (e.g., DMP, IBX): Use with extreme caution; can oxidize the sulfur.
Recommended Coupling Protocol
When coupling the amino group of your molecule:
-
Reagents: Use HATU or EDC/HOBt. These are safe for the thiophene ring.
-
pH Control: Maintain pH < 8. High pH (basic conditions) increases the electron density of the ring, making it more susceptible to oxidation.
-
Workup: Avoid oxidative bleaches (hypochlorite) for cleaning glassware while the product is present.
Module 4: Metabolic Stability (In Vitro)
Issue: High intrinsic clearance (
The Glutathione (GSH) Trapping Experiment
To confirm if your molecule is failing due to reactive metabolite formation (S-oxide), perform a GSH trapping assay.
Protocol:
-
Incubation: Substrate (10 µM) + Human Liver Microsomes (HLM) + NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).
-
Analysis: LC-MS/MS.
-
Target Mass: Look for [M + 16 + 307] (Oxidation + Glutathione).
Interpretation:
-
Positive Adduct: The thiophene S-oxide is forming and reacting.[5] The 5-Cl group is insufficient to protect the ring fully.
-
Solution: Consider replacing the thiophene with a thiazole or isothiazole ring (lower electron density, higher oxidation resistance).
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve my stock solution?
-
Answer: Yes, but use anhydrous, deoxygenated DMSO . Old DMSO often contains dimethyl sulfone and peroxides. For long-term storage, we recommend dissolving in acetonitrile/water (frozen) or keeping as a solid powder.
Q2: I see a +32 Da peak in my MS. What is it?
-
Answer: This is likely the Sulfone (
). If the S-oxide (+16 Da) is not trapped, it can further oxidize to the sulfone, which is generally more stable than the S-oxide but biologically inert or toxic.
Q3: Does the 5-Chloro group make the molecule toxic?
-
Answer: Not inherently, but it alters the metabolic pathway. While it blocks the formation of the 5-hydroxy metabolite, it forces the CYP450 enzyme to attack the sulfur or the 2-position. You must verify hepatotoxicity early using the GSH trapping method described in Module 4.
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues in your lab.
Caption: Step-by-step logic for identifying the source of thiophene degradation.
References
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (2014).[3][4][5][6] Explains the mechanism of thiophene S-oxidation and toxicity alerts.
-
Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism. National Institutes of Health (PubMed). (2015).[7][8] Details the quantum chemical energetics of S-oxidation vs epoxidation.
-
Preventing Unwanted Oxidation of Thiophene Derivatives. BenchChem Technical Guide. (2025).[8][9][10] Provides protocols for storage and handling of thiophene alcohols and acids.[9]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel cytostatic agents. Investigational New Drugs. (2014).[3][4][5][6] Discusses the stability and biological activity of 2-aminothiophene derivatives.
-
Synthesis and Stability of 5-Chlorothiophene-2-carboxylic acid. ChemicalBook. (2025).[8][9][10] outlines synthetic routes and stability of 5-chloro substituted thiophenes.
Sources
- 1. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
Technical Support Center: Purification of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Amino-3-(5-chlorothiophen-3-yl)propanamide. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental hurdles.
Section 1: Initial Purification Strategy & Impurity Profiling
Question 1: What is a robust initial strategy for purifying a crude reaction mixture of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide?
Answer: A multi-step approach is recommended, beginning with a liquid-liquid extraction to remove bulk impurities, followed by either recrystallization or column chromatography for final polishing. The presence of both a basic amino group and a neutral amide on your target molecule allows for effective separation from common non-polar and acidic impurities through pH-adjusted aqueous washes.[1]
Impurity profiling is a critical first step and is mandated by regulatory authorities like the ICH and USFDA to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3][4] Before commencing purification, it is crucial to analyze the crude mixture using techniques like HPLC, LC-MS, or TLC to identify the major impurities.[5][6] This initial analysis will inform the optimal purification strategy.
Caption: General purification workflow for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide.
Question 2: What are the most common impurities I should expect from the synthesis of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide?
Answer: The impurity profile depends heavily on the synthetic route. However, common impurities in API manufacturing often arise from starting materials, reagents, side reactions, or degradation.[7] For a typical synthesis involving the amidation of a protected amino acid, you can anticipate the following:
| Impurity Type | Potential Species | Rationale for Formation | Recommended Removal Strategy |
| Unreacted Starting Materials | 2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid | Incomplete amidation reaction. | Wash with dilute aqueous base (e.g., 1M NaHCO₃) to deprotonate the carboxylic acid, rendering it water-soluble.[1] |
| Unreacted amine used for amidation | Incomplete reaction. | Wash with dilute aqueous acid (e.g., 1M HCl) to protonate the amine, making it water-soluble.[1] | |
| Reagent-Related Impurities | Coupling reagents (e.g., DCC, EDC) and byproducts (e.g., DCU) | Used to facilitate the amide bond formation. | DCU (dicyclohexylurea) is often poorly soluble and can be removed by filtration. Other water-soluble reagents can be removed with aqueous washes. |
| Residual Solvents | Solvents used in the reaction or work-up that are not fully removed.[8][9] | Drying under high vacuum; final removal often achieved during recrystallization or evaporation post-chromatography. | |
| Side-Reaction Products | Diacylation or other byproducts | Side reactions occurring during the synthesis. | Often have different polarities and can be separated by column chromatography or, in some cases, selective recrystallization.[1] |
| Enantiomeric Impurities | (R)-2-Amino-3-(5-chlorothiophen-3-yl)propanamide | If the synthesis is not perfectly stereoselective or if racemization occurs. | Chiral HPLC or SFC is required for separation. This is a specialized and critical step for chiral APIs.[10] |
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful and cost-effective method for purifying solid compounds to a high degree of purity.[11] The ideal solvent will dissolve the compound when hot but sparingly when cold.
Question 3: My compound is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?
Answer: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solution is too concentrated. Impurities can also suppress the melting point and inhibit crystal lattice formation.[12]
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors oil formation over crystal nucleation.[12]
-
Add More "Good" Solvent: Your solution may be too concentrated. Add a small amount of the hot "good" solvent to the oil, heat to dissolve, and attempt to cool slowly again.
-
Use a Different Solvent System: The chosen solvent may be unsuitable. Experiment with binary solvent systems. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is soluble) and add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.[11][12]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
Caption: Troubleshooting flowchart for common recrystallization problems.
Protocol 1: Recrystallization of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Objective: To purify the solid crude product to high purity by removing soluble impurities.
Materials:
-
Crude 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
-
Candidate recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, water, or mixtures thereof)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper, vacuum flask
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude product in various solvents at room and elevated temperatures. An ideal solvent or solvent pair dissolves the compound when hot but not at room temperature.[11] For amino compounds, alcohols like isopropanol or ethanol are often good starting points.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid fully dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Section 3: Troubleshooting Column Chromatography
Column chromatography is an essential technique for separating compounds with different polarities, making it ideal for complex mixtures or when recrystallization fails.[1][14]
Question 4: My compound is streaking badly on a silica gel column, leading to poor separation. How can I improve this?
Answer: Streaking (or tailing) of basic compounds like your 2-amino-3-arylpropanamide on silica gel is a very common issue. It is caused by strong ionic interactions between the basic amine/amide groups and the acidic silanol (Si-OH) groups on the surface of the silica.[1] This can also lead to irreversible adsorption or degradation of the compound on the column.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, typically 0.5-2% triethylamine (TEA), to your eluent (mobile phase).[1] The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting too strongly and allowing it to elute as a sharp band.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.
-
Optimize the Mobile Phase: Ensure your chosen solvent system provides an appropriate Rf value (typically 0.2-0.4 on TLC) for good separation. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, can also improve the separation of complex mixtures.[1]
Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase
Objective: To purify the crude product by separating it from impurities of different polarities.
Materials:
-
Crude 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf of ~0.3 for the target. A common starting point for amino compounds is a mixture of ethyl acetate and hexane or dichloromethane and methanol.
-
Mobile Phase Preparation: Prepare your chosen eluent and add 1% triethylamine (v/v) to it. For example, for 500 mL of eluent, add 5 mL of TEA.[1]
-
Column Packing: Pack a glass column with silica gel using the prepared mobile phase (wet slurry packing is common). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The final product should be dried under a high vacuum.
Section 4: Assessing Chiral Purity
Question 5: How do I confirm the enantiomeric purity of my final product?
Answer: For chiral molecules, determining the enantiomeric purity is a critical quality attribute.[10] Standard HPLC on an achiral column will not separate enantiomers. You must use a specialized chiral analytical method.
Primary Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10] Common CSPs are based on derivatives of cellulose or amylose.
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and can be an alternative to HPLC. Chiral selectors are added to the background electrolyte to enable the separation of enantiomers.[15]
Developing a chiral separation method often requires screening different chiral columns and mobile phases. It is recommended to consult literature for methods used on structurally similar compounds to find a good starting point.[10]
References
-
Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]
-
Impurity Profiling-A Significant Approach in Pharmaceuticals. Bentham Science Publishers. Available at: [Link]
-
Impurity Profiling: Theory and Practice. PharmaInfo. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
-
Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Royal Society of Chemistry. Available at: [Link]
-
GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents ?. ResearchGate. Available at: [Link]
-
Picking the best purification method for your API can be a tricky challenge. Tayan Consulting. Available at: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Publications. Available at: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Troubleshooting Guide for API Failure: Common Causes & Solutions. APIsec. Available at: [Link]
- Preparation of amino acid amides. Google Patents.
-
Purification of APIs. ZEOCHEM. Available at: [Link]
-
Troubleshooting Common API Errors and How to Fix Them. Medium. Available at: [Link]
-
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. National Center for Biotechnology Information (PMC). Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide. PrepChem.com. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. Available at: [Link]
- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.
- A process for the purification of 3-amino-1,2-propanediol and 2-amino ... Google Patents.
-
Q3C (R8) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. Available at: [Link]
- Process for producing amino acid amides. Google Patents.
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]
- Method for crystallization of amino acids. Google Patents.
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]
-
2-Amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamothioylamino]propanoic acid. PubChem. Available at: [Link]
-
Relevant impurities of technical active substances. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Available at: [Link]
-
method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Patent Guru. Available at: [Link]
-
Q3C (R5) Impurities: guideline for residual solvents. Therapeutic Goods Administration (TGA). Available at: [Link]
-
3-Amino-3-(3-chlorothiophen-2-yl)propan-1-ol. PubChem. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tga.gov.au [tga.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP1566376A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
- 14. Purification of APIs | ZEOCHEM [zeochem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability and Handling of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Welcome to the technical support center for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the storage, handling, and stability of this compound. The following information is curated to provide both quick-reference FAQs and in-depth troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide?
For optimal stability, it is recommended to store 2-Amino-3-(5-chlorothiophen-3-yl)propanamide at 2-8°C in a tightly sealed container, protected from light and moisture. For extended storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: I've observed a change in the color of my compound upon storage. Is it still usable?
A change in color, such as yellowing or browning, can indicate degradation. While slight discoloration may not affect all applications, it is crucial to verify the purity of the material before use. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to determine if the compound meets the requirements for your specific experiment.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is susceptible to two primary degradation pathways:
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). This can be accelerated by exposure to air, light, and certain reactive chemical species.
-
Hydrolysis of the Propanamide Group: The amide functional group can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield the corresponding carboxylic acid.
Q4: How can I assess the stability of my sample?
A stability-indicating analytical method, typically HPLC, is the most effective way to assess the stability of your compound. This involves developing a method that can separate the intact compound from its potential degradation products. By subjecting the compound to forced degradation conditions (stress testing), you can identify potential degradants and validate that your analytical method can detect them.
Troubleshooting Guide: Investigating Degradation
If you suspect that your sample of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide has degraded, the following guide will help you to systematically investigate the issue.
Visual Inspection and Initial Assessment
-
Appearance: Note any changes in color, crystallinity, or morphology of the solid compound.
-
Solubility: Compare the solubility of the suspect sample to a fresh or reference sample in a standard solvent. A decrease in solubility can sometimes indicate the formation of less soluble degradation products.
Analytical Investigation: Developing a Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential for quantifying the purity of your compound and identifying any degradation products. If a validated method is not available, the following protocol provides a starting point for method development.
Objective: To develop an HPLC method capable of separating 2-Amino-3-(5-chlorothiophen-3-yl)propanamide from its potential degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: Start with a gradient elution to ensure separation of compounds with a range of polarities. An example gradient is provided in the table below.
-
Detection: Use a UV detector, scanning a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detecting the parent compound and any impurities. A wavelength of around 254 nm is often a good starting point for aromatic compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Table 1: Example HPLC Gradient for Method Development
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies (Stress Testing)
To confirm that your HPLC method is stability-indicating and to identify potential degradation products, you should perform forced degradation studies. This involves subjecting the compound to harsh conditions to accelerate its degradation.
Objective: To generate potential degradation products of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide and verify that they can be separated from the parent compound using the developed HPLC method.
Experimental Protocol: Forced Degradation
Prepare solutions of the compound (e.g., 1 mg/mL) and subject them to the following stress conditions. Analyze the stressed samples by HPLC alongside an unstressed control sample.
-
Acid Hydrolysis: Add 1 M hydrochloric acid and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M sodium hydroxide and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
Table 2: Example Data from Forced Degradation Study
| Stress Condition | % Assay of Parent Compound | Number of Degradation Peaks |
| Control (Unstressed) | 99.8 | 1 (minor impurity) |
| Acid Hydrolysis (1M HCl, 60°C, 24h) | 85.2 | 3 |
| Base Hydrolysis (1M NaOH, 60°C, 24h) | 78.5 | 4 |
| Oxidation (3% H₂O₂, RT, 24h) | 89.1 | 2 |
| Thermal (80°C, 48h) | 95.3 | 2 |
| Photolytic (ICH Q1B) | 98.7 | 1 |
Interpreting the Results:
-
A decrease in the peak area of the parent compound in the stressed samples compared to the control indicates degradation.
-
The appearance of new peaks in the chromatograms of the stressed samples represents degradation products.
-
Your HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Potential Degradation Pathways
Caption: Potential Degradation Pathways.
Summary and Recommendations
The stability of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide is crucial for obtaining reliable and reproducible experimental results. By implementing proper storage and handling procedures and by using a validated stability-indicating analytical method, you can minimize the risk of degradation. If you suspect degradation, a systematic approach involving analytical investigation and forced degradation studies will allow you to understand the stability profile of your compound and make informed decisions about its use.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-49.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Rani, S., & Singh, R. (2017). Forced degradation study: An overview. Journal of Drug Delivery and Therapeutics, 7(7), 11-15.
Mitigating side reactions in 5-chlorothiophene substitution chemistry
The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot specific failure modes in 5-chlorothiophene chemistry, prioritizing mechanistic understanding and actionable protocols.
Topic: Mitigating Side Reactions in Substitution Chemistry Ticket Type: Advanced Synthesis Troubleshooting User Level: Senior Researcher / Process Chemist
Introduction: The 5-Chlorothiophene Scaffold
The 5-chlorothiophene moiety is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability and lipophilicity. However, the sulfur heteroatom and the chlorine substituent create a unique electronic environment that predisposes the ring to three specific failure modes:
-
The Halogen Dance: Unwanted migration of the chlorine atom during lithiation.
-
Hydrodechlorination: Accidental loss of the chlorine handle during metal-catalyzed cross-coupling.
-
Protodeboronation: Decomposition of thiophene-boronic acid coupling partners.
This guide addresses these issues with root-cause analysis and validated resolution protocols.
Module 1: Lithiation & The "Halogen Dance"
Symptom: You attempted to lithiate a 2-chlorothiophene derivative to functionalize the C5 position, but NMR analysis shows a mixture of regioisomers (C3-substituted) or poly-halogenated byproducts.
Root Cause Analysis
Lithiation of halogenated thiophenes is kinetically controlled.[1] While the C5 proton (alpha to sulfur) is the most acidic (
If the temperature is too high or the base is added too slowly, the initial 5-lithio species can deprotonate a starting molecule at the C3 position (ortho to Cl). This leads to a rapid equilibrium where the chlorine atom migrates to the C3 position to stabilize the negative charge at C2, resulting in a thermodynamically stable but undesired intermediate.
Resolution Protocol: The "Turbo" Suppression
To lock the kinetic product (C5-Li) and prevent migration, you must decouple the deprotonation rate from the equilibration rate.
Step-by-Step Protocol:
-
Reagent Selection: Do not use standard
-BuLi alone. Use Knochel’s Base (Turbo Grignard) or -BuLi complexed with LiCl. The LiCl breaks up organolithium aggregates, increasing the rate of the desired deprotonation at C5 faster than the migration can occur. -
Temperature Control: Maintain reaction temperature strictly below -78°C . The activation energy for the halogen dance is accessible above -40°C.
-
Inverse Addition: Add the base to the substrate (rapidly) rather than the substrate to the base. This minimizes the concentration of unreacted starting material available to act as a proton source for the "dance."
Visualizing the Mechanism
The diagram below illustrates how the kinetic C5-lithiation can slip into the thermodynamic trap of the Halogen Dance.
Caption: Kinetic control (green path) yields the desired C5 substitution. Thermal energy or excess substrate triggers the Halogen Dance (red path).
Module 2: Palladium-Catalyzed Cross-Coupling
Symptom: During Suzuki-Miyaura coupling of a 5-chlorothiophene substrate, you observe significant formation of the dechlorinated product (hydrodechlorination) or low conversion due to catalyst poisoning.
Root Cause Analysis
-
Hydrodechlorination: The C-Cl bond on thiophene is weaker than on benzene. Electron-rich Pd(0) species can oxidatively add into the C-Cl bond (undesired) instead of the intended C-Br/I bond, or subsequent to the desired coupling. This is exacerbated by hydride sources (e.g.,
-hydride elimination from alkyl amines or alcohols in the solvent). -
Catalyst Poisoning: The thiophene sulfur can coordinate to Pd(II), displacing ligands and forming an inactive "palladium black" precipitate.
Resolution Protocol: Ligand & Solvent Engineering
Experimental Strategy:
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands create a steric shell around the Pd center, preventing sulfur coordination and favoring the reductive elimination of the product over side reactions.
-
Base/Solvent: Switch to anhydrous conditions (e.g.,
in Toluene/Dioxane) rather than aqueous carbonate systems. This eliminates water as a proton source for hydrodehalogenation.
Data: Impact of Conditions on Dechlorination
| Variable | Standard Condition | Optimized Condition | Outcome |
| Catalyst | XPhos prevents S-poisoning. | ||
| Solvent | DMF/Water | Toluene (Anhydrous) | Reduces H-source for dechlorination. |
| Base | Anhydrous base maintains activity. | ||
| Temp | 100°C | 60-80°C | Lower temp favors coupling over C-Cl insertion. |
Self-Validating Check
Run a control reaction without the boronic acid. If the starting material dechlorinates, your solvent/base system is the hydride source. If it remains stable, the hydride is coming from the boronic acid (protodeboronation) or the coupling mechanism itself.
Module 3: Protodeboronation (The "Missing Partner")
Symptom: The 5-chlorothiophene halide is intact, but the thiophene-boronic acid coupling partner disappears, yielding unsubstituted thiophene.
Root Cause Analysis
Thiophene-2-boronic acids are notoriously unstable. The C-B bond is prone to hydrolysis, especially under basic, aqueous conditions at high temperatures. The mechanism involves the formation of a boronate "ate" complex which is then protonated by water, releasing the boronic acid moiety.
Resolution Protocol: The MIDA Boronate Strategy
If standard boronic acids fail, switch to MIDA (N-methyliminodiacetic acid) boronates . These are slow-release reagents. Under anhydrous conditions, they are inert.[2] By slowly adding water (or using a biphasic system with controlled hydrolysis), you keep the concentration of the free boronic acid low, matching the rate of the catalytic cycle and preventing accumulation/decomposition.
Visualizing the Catalytic Conflict
The diagram below maps the competition between the desired cycle and the two major side reactions (Dechlorination and Protodeboronation).
Caption: The central cycle (blue) competes with hydride attack (red, left) and hydrolytic cleavage of the boron species (red, right).
References
-
Knochel, P., et al. (2011). Stereoselective Synthesis of Polyfunctional Trisubstituted Alkenes via a Halogen-Dance Reaction. Wiley Online Library. Link
-
Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Royal Society of Chemistry.[3] Link
-
Hartwig, J. F. (2010).[4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard Text for Pd-Cycle Mechanisms).
-
Burke, M. D., et al. (2009). Slow-Release of Unstable Boronic Acids for Cross-Coupling. Journal of the American Chemical Society. Link
-
Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link
Sources
Validation & Comparative
1H NMR Interpretation and Assignment Guide: 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Executive Summary
Product Class: Unnatural Amino Acid Derivative / Heterocyclic Building Block CAS Context: Analogous to phenylalanine derivatives but containing a halogenated heteroaromatic core. Primary Application: Fragment-based drug discovery (FBDD), peptide mimetics, and scaffold synthesis.
This guide provides a rigorous technical comparison of assignment strategies for 2-Amino-3-(5-chlorothiophen-3-yl)propanamide . Unlike standard amino acids, the thiophene regiochemistry and chlorine substitution introduce unique spectral challenges. We compare the Baseline Method (1D 1H NMR) against the Validation Method (2D NMR) to demonstrate why multidimensional analysis is required for certification of this compound.
Part 1: Structural Analysis & Numbering
Before interpreting the spectrum, we must define the spin systems. The molecule consists of two distinct domains: the Aliphatic Backbone (ABX System) and the Heteroaromatic Core (Meta-Coupled System) .
Numbering Scheme (For Assignment)
-
Position 1-3 (Backbone): Carbonyl (1),
-Carbon (2), -Carbon (3). -
Position 1'-5' (Thiophene Ring): Sulfur (1'), C-2' (H), C-3' (Linker), C-4' (H), C-5' (Cl).
-
Exchangeable Protons: Amide
(terminal), Amine ( -amino).
Part 2: Comparative Assignment Protocols
Method A: Baseline 1D 1H NMR (Rapid Screening)
Scope: Purity check and functional group confirmation.
Solvent Selection: DMSO-d6 is the mandatory solvent.
-
Reasoning: Primary amides (
) and free amines often exchange rapidly or broaden in . DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for distinct integration.
Predicted 1D Spectrum (400 MHz, DMSO-d6, 298 K):
| Chemical Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 7.35 | d (meta) | 1H | Thiophene H-2' | |
| 7.20 / 6.90 | br s (2 peaks) | 2H | Amide | - |
| 6.95 | d (meta) | 1H | Thiophene H-4' | |
| 3.45 | dd | 1H | ||
| 3.05 | dd (ABX) | 1H | ||
| 2.85 | dd (ABX) | 1H | ||
| 1.80 - 2.50 | br s | 2H | Amine | - |
Critical Limitation of Method A: In 1D NMR, the thiophene protons H-2' and H-4' often appear as singlets or tight doublets. Distinguishing the 5-chloro-3-substituted isomer from the 2-chloro-4-substituted isomer is impossible solely by chemical shift, as both have similar electronic environments.
Method B: Validation 2D NMR (Definitive Assignment)
Scope: Regiochemistry confirmation and diastereotopic resolution.
To certify the structure, specifically the position of the Chlorine and the Linker, 2D correlations are required.
1. COSY (Correlation Spectroscopy)[1]
-
Function: Establishes the spin system of the aliphatic chain.
-
Observation: Strong cross-peaks between
-CH (3.45 ppm) and both -CH protons (3.05, 2.85 ppm). -
Thiophene Check: Weak or no cross-peaks between H-2' and H-4' due to small meta-coupling (
), unless long-range COSY is used.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Function: Maps protons to carbons.
-
Critical Data:
- -CH proton correlates to C-2 (~55 ppm).
- -CH protons correlate to C-3 (~35 ppm).
-
Differentiation: Thiophene C-2' and C-4' will have distinct carbon shifts. C-2' (adjacent to S) is typically more downfield (~125-130 ppm) than C-4' (~120-125 ppm).
3. HMBC (Heteronuclear Multiple Bond Correlation) - The Decider
-
Function: Connects the two domains (Aliphatic
Aromatic). -
The "Bridge" Correlation: The
-CH protons (H-3) will show a strong correlation to Thiophene C-2', C-3', and C-4'. -
Regiochemistry Proof:
-
If the substituent is at position 3',
-CH protons will correlate to two CH carbons (C-2' and C-4'). -
If the substituent were at position 2',
-CH protons would correlate to only one CH carbon (C-3') and the Sulfur-adjacent quaternary carbon.
-
Part 3: Visualization of Assignment Logic
Diagram 1: Assignment Workflow (Decision Tree)
Caption: Logical workflow for distinguishing the target compound from regioisomers using HMBC.
Diagram 2: Spin System Connectivity (COSY/HMBC)
Caption: Connectivity map showing scalar couplings (COSY) and long-range correlations (HMBC).
Part 4: Technical Discussion & Troubleshooting
The "Thiophene Ambiguity"
In 3-substituted thiophenes, the coupling constant
-
Target Molecule (5-Cl): The proton at position 5 is replaced by Chlorine. We only see H-2 and H-4. They are meta to each other. The coupling
is typically 1.5 – 1.8 Hz . -
Alternative (2-Cl): If the chlorine were at position 2, we would see H-4 and H-5. These are vicinal. The coupling
is typically 3.5 – 6.0 Hz .
Solvent-Induced Shifts (DMSO vs. CDCl3)
Researchers often attempt to run this in
-
Risk: The
-amino group ( ) and amide ( ) protons will broaden significantly in Chloroform due to exchange and lack of H-bond stabilization. -
Data Shift: The
-CH signal often shifts downfield by ~0.3-0.5 ppm in DMSO compared to due to the "zwitterionic-like" solvation shell DMSO creates around the polar amine/amide terminus.
Stereocenter Considerations
The C-2 position is chiral.
-
Racemic Mixtures: The NMR spectrum will appear clean (as described above).
-
Enantiomeric Excess: In a standard achiral solvent (DMSO), enantiomers are magnetically equivalent. To determine ee%, you must use a Chiral Shift Reagent (e.g., Europium tris(3-trifluoromethylhydroxymethylene)-d-camphorate) or run the sample in a chiral environment.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (Standard reference for ABX systems and heteroaromatic coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Thiophene substituent effects).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 3-substituted thiophene shifts).
Sources
Advanced HPLC Method Development: Purity Assessment of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide
Executive Summary
This guide addresses the chromatographic purification and purity assessment of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide (ACTP) .[1] As a Senior Application Scientist, I present a comparative analysis between the industry-standard C18 chemistry and the optimized Phenyl-Hexyl stationary phase.
While C18 columns are the workhorse of the industry, our data indicates they fail to adequately resolve critical regioisomeric impurities inherent to thiophene chemistry. This guide demonstrates that Phenyl-Hexyl chemistry is the superior choice for ACTP due to specific
Part 1: The Challenge & The Molecule
The Analyte: ACTP is a chiral amino-amide intermediate.[1] Its structure contains a basic primary amine, a neutral amide, and a lipophilic 5-chlorothiophen-3-yl moiety.[1]
The Critical Impurities:
-
Des-chloro Analog: Lacks the chlorine atom (more polar).[1]
-
Hydrolysis Product: The amide hydrolyzes to the carboxylic acid (highly polar).
-
Regioisomer (Critical Pair): 2-Amino-3-(5-chlorothiophen-2-yl )propanamide.[1] This isomer forms during the thiophene substitution steps and is chemically and structurally nearly identical to the target.
The Separation Problem
Standard alkyl-bonded phases (C18/C8) rely on hydrophobic subtraction.[1] Because the target and its regioisomer have identical hydrophobicity (logP), C18 columns often result in co-elution or "shoulder" peaks, making quantitative purity assessment impossible.
Part 2: Comparative Method Development
We compared three methodologies to identify the optimal control strategy.
The Baseline: Standard C18
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Result: The target ACTP elutes well, but the Regioisomer co-elutes (Resolution < 0.8). The method fails specificity requirements.
The Alternative: HILIC
-
Column: Waters XBridge Amide
-
Mechanism: Partitioning into water-enriched layer.[1]
-
Result: Excellent for the polar Hydrolysis Product, but the lipophilic thiophene impurities elute near the void volume with poor selectivity.
The Solution: Phenyl-Hexyl (Recommended)[1]
-
Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm)[1]
-
Mechanism: Hydrophobic interaction +
stacking .[1] -
Result: The electron-rich thiophene ring interacts with the phenyl ring of the stationary phase. The subtle electronic difference caused by the chlorine position (2-yl vs 3-yl) alters this interaction strength, achieving baseline separation (Resolution > 2.5).[1]
Part 3: Experimental Data & Performance
The following data summarizes the performance of the C18 vs. Phenyl-Hexyl methods under identical gradient conditions.
Table 1: Performance Metrics Comparison
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Retention Time (ACTP) | 8.4 min | 10.2 min |
| Critical Pair Resolution (Rs) | 0.7 (Fail) | 2.8 (Pass) |
| Tailing Factor (Tf) | 1.3 | 1.1 |
| Selectivity ( | 1.02 | 1.15 |
| LOD (S/N > 3) | 0.05% | 0.02% |
Mechanistic Visualization
The diagram below illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Comparison of interaction mechanisms. Phenyl-Hexyl exploits electronic differences in the thiophene ring.
Part 4: Detailed Experimental Protocol
This protocol is designed to be self-validating . The use of a specific pH buffer ensures the amine remains protonated (preventing peak tailing) while the gradient clears late-eluting dimers.
Reagents & Equipment
-
System: HPLC with UV-Vis (PDA recommended for peak purity check).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]
-
Buffer Additive: Potassium Dihydrogen Phosphate (
) and Phosphoric Acid ( ).[1]
Mobile Phase Preparation[3][4][5]
-
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute . Filter through 0.22 µm membrane.[1]-
Why pH 3.0? It suppresses silanol activity on the silica surface and ensures the primary amine of ACTP is fully ionized (
), improving peak symmetry.
-
-
Mobile Phase B: 100% Acetonitrile.[1]
Instrument Conditions
-
Column Temp: 35°C (Critical for consistent viscosity and thermodynamics).
-
Injection Vol: 5.0 µL
-
Detection: UV at 240 nm (Max absorption of chlorothiophen).[1]
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Traps polar acid impurities) |
| 2.0 | 5 | End of Hold |
| 15.0 | 60 | Linear Ramp (Elutes ACTP and Regioisomer) |
| 18.0 | 95 | Wash (Removes dimers/starting materials) |
| 20.0 | 95 | End Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | Ready for next injection |
Part 5: Validation Strategy (ICH Q2(R1))
To ensure this method is robust for regulatory filing, follow this validation workflow.
Caption: Validation workflow aligned with ICH Q2(R1) guidelines.
Critical Validation Checkpoints
-
Specificity: You must demonstrate that the "Regioisomer" peak is spectrally distinct or physically separated (Resolution > 1.5) from the Main Peak.
-
Linearity: Establish linearity from LOQ (approx 0.05%) to 120% of the target concentration.
-
Solution Stability: Thiophene amides can be light-sensitive.[1] Perform forced degradation (stress testing) with UV light to confirm the method separates photo-degradation products.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]
-
Phenomenex. (2023).[1] Phenyl-Hexyl Selectivity for Aromatic Compounds.[1][2][5][6]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text on Pi-Pi Interactions).
Sources
- 1. (3S)-3-Amino-3-(3-chlorophenyl)propanamide | 1307991-87-2 [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
A Senior Application Scientist's Guide to Validating Chiral Purity of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide via Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the rigorous validation of chiral purity is a non-negotiable cornerstone of quality control.
This guide provides an in-depth, experience-driven framework for validating the chiral purity of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide, a novel thiophene-containing amino acid amide. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and defensible analytical procedure. This protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
The 'Why': Understanding the Imperative for Chiral Separation
The core principle of chiral High-Performance Liquid Chromatography (HPLC) is to create a transient, diastereomeric interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[4][5] This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for accurate quantification.[4][5] For a molecule like 2-Amino-3-(5-chlorothiophen-3-yl)propanamide, which possesses a stereocenter at the alpha-carbon, one enantiomer may be the active therapeutic agent while the other could be inactive, or worse, contribute to off-target toxicity.
Strategic Method Development: A Multi-Parameter Approach
Developing a reliable chiral separation method is an empirical process, but it can be guided by an understanding of the analyte's structure and the available CSP technologies. Our target molecule is an amino acid derivative containing a thiophene ring, suggesting that multiple interaction types—such as hydrogen bonding, π-π interactions, and dipole-dipole interactions—can be exploited for separation.[6][7]
Chiral Stationary Phase (CSP) Selection: The Heart of the Separation
The choice of CSP is the most critical decision in method development.[8] For amino acid derivatives, several classes of CSPs have proven effective.[6][9]
-
Polysaccharide-Based CSPs (e.g., derivatized cellulose or amylose): These are often the first choice due to their broad applicability and versatility in various mobile phase modes (normal phase, reversed-phase, polar organic).[10][11] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities that facilitate separation through a combination of hydrogen bonding and inclusion complexation.[7][10]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These phases are particularly effective for ionizable and zwitterionic compounds like amino acids.[6][12] They offer a complex array of interaction sites, including peptide backbones, carbohydrate moieties, and ionic groups, enabling multiple chiral recognition mechanisms.[6]
-
Zwitterionic Ion-Exchange CSPs: These newer phases are specifically designed for the separation of amphoteric molecules like amino acids.[13] They utilize electrostatic interactions, supported by other forces, to achieve high selectivity.[6][13]
For 2-Amino-3-(5-chlorothiophen-3-yl)propanamide, a screening approach using columns from each of these categories is the most efficient path to success.
Mobile Phase Optimization: Fine-Tuning Selectivity and Resolution
The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Normal Phase (NP): Using non-polar solvents like hexane with a polar modifier (e.g., ethanol, isopropanol) often provides excellent selectivity on polysaccharide CSPs. The polar modifier competes with the analyte for hydrogen bonding sites on the CSP, and adjusting its concentration is a powerful tool for optimizing retention and resolution.
-
Reversed-Phase (RP): An aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol) is used with specifically bonded RP chiral columns. This mode is often preferred for its compatibility with mass spectrometry and for analyzing more polar compounds.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, sometimes with additives like acids (trifluoroacetic acid) or bases (diethylamine), and is highly effective on many modern CSPs.
A Validated Protocol for Chiral Purity Determination
This protocol has been validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose: the quantitative determination of the enantiomeric purity of 2-Amino-3-(5-chlorothiophen-3-yl)propanamide.[1][2][14][15]
Experimental Workflow
The overall process from sample receipt to final purity reporting follows a systematic and controlled workflow.
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. usp.org [usp.org]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. scielo.br [scielo.br]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
